Deruxtecan-d6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C52H56FN9O13 |
|---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2,27D2 |
InChI Key |
WXNSCLIZKHLNSG-UDOUQANSSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NC([2H])([2H])OC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Deruxtecan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Deruxtecan-d6, a deuterated analogue of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. This document details a proposed synthetic pathway for the isotope-labeled compound, comprehensive purification protocols, and the underlying mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction to Deruxtecan and the Role of Isotope Labeling
Deruxtecan is a key component of the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®), which has demonstrated significant efficacy in the treatment of HER2-positive cancers. It consists of a potent exatecan derivative (DXd) linked to a maleimide-functionalized GGFG peptide spacer. This linker is designed to be stable in circulation but cleavable by lysosomal enzymes upon internalization into tumor cells.
The use of stable isotope-labeled compounds, such as this compound, is crucial in drug development. Deuterated analogues serve as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification of the drug and its metabolites in biological matrices. The six deuterium atoms in this compound provide a distinct mass shift, facilitating its differentiation from the non-labeled drug in mass spectrometry-based analyses.
Proposed Synthesis of this compound
While the precise, proprietary synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be postulated based on the well-documented synthesis of Deruxtecan. The introduction of the six deuterium atoms is most strategically achieved through the use of a deuterated building block in the synthesis of the linker moiety, specifically by employing d6-glycylglycine in the peptide chain. This approach avoids the complexities and potential for isotopic scrambling that could occur with attempts to deuterate the intricate exatecan core.
The overall synthetic strategy involves three main stages:
-
Synthesis of the Exatecan Payload (DXd): A multi-step chemical synthesis to construct the complex, polycyclic topoisomerase I inhibitor.
-
Synthesis of the Deuterated Linker: Assembly of the GGFG peptide linker using a deuterated glycine precursor, followed by functionalization with a maleimide group.
-
Conjugation of Payload and Linker: The final coupling of the exatecan payload to the deuterated linker to yield this compound.
Synthesis of the Exatecan Payload
The synthesis of the exatecan payload is a complex process involving numerous steps. A representative synthetic scheme is outlined below, with key transformations highlighted.[1]
Table 1: Summary of Key Steps in Exatecan Synthesis
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Friedel-Crafts Acylation | Substituted Benzoyl Chloride, AlCl₃ | 75-85% | >98% |
| 2 | Intramolecular Cyclization | Polyphosphoric Acid | 60-70% | >97% |
| 3 | Aromatization | Palladium on Carbon, High Temperature | 80-90% | >99% |
| 4 | Introduction of Chiral Center | Asymmetric Reduction | Chiral Catalyst (e.g., Ru-BINAP) | 90-95% |
| 5 | Functional Group Interconversion | Multi-step | Various | - |
Synthesis of the Deuterated Linker
The synthesis of the deuterated linker is the pivotal stage for introducing the isotopic label. This is achieved by utilizing commercially available glycine-d2, which is then used to synthesize the deuterated glycylglycine dipeptide.
Experimental Protocol: Synthesis of Fmoc-Gly(d2)-Gly(d2)-OH
-
To a solution of Glycine-d2 (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq).
-
Cool the mixture to 0°C and add a solution of Fmoc-Gly(d2)-OSu (1.0 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield Fmoc-Gly(d2)-Gly(d2)-OH.
This deuterated dipeptide is then coupled with L-phenylalanine and another glycine moiety to form the GGFG tetrapeptide. The N-terminus is protected with a maleimide group via a caproic acid spacer, and the C-terminus is activated for subsequent conjugation with the exatecan payload.
Final Conjugation to Form this compound
The final step in the synthesis is the amide coupling of the exatecan payload to the C-terminus of the deuterated maleimide-GGFG linker.
Experimental Protocol: Synthesis of this compound
-
Dissolve the exatecan payload (1.0 eq) and the activated deuterated linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude this compound by preparative HPLC.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Purification of this compound and its Antibody Conjugate
The purification of this compound and its subsequent antibody-drug conjugate is critical to ensure high purity, homogeneity, and safety of the final product. A multi-step purification strategy is typically employed, utilizing various chromatographic techniques.
Purification of this compound
Following the final conjugation step, the crude this compound is purified to remove unreacted starting materials, coupling reagents, and any side products.
Experimental Protocol: Purification by Preparative HPLC
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 280 nm and 370 nm.
-
Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to yield pure this compound.
Table 2: Quality Control Parameters for Purified this compound
| Parameter | Method | Specification |
| Purity | HPLC | ≥98% |
| Identity | LC-MS, NMR | Consistent with structure |
| Deuterium Incorporation | Mass Spectrometry | ≥98% d6 |
| Residual Solvents | GC | Within ICH limits |
Conjugation to Antibody and Purification of the ADC
The purified this compound is then conjugated to a monoclonal antibody, such as Trastuzumab. The conjugation reaction typically targets the cysteine residues of the antibody after reduction of the interchain disulfide bonds.
Experimental Protocol: Antibody Conjugation and Purification
-
Antibody Reduction: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
-
Conjugation: The reduced antibody is then reacted with a slight excess of this compound.
-
Quenching: The reaction is quenched with N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using a combination of chromatographic techniques to remove unconjugated antibody, free drug-linker, and aggregates. Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from smaller molecules, while Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different drug-to-antibody ratios (DAR).[2][3][4][5][6]
Diagram 2: Purification Workflow for this compound ADC
Caption: General purification workflow for the this compound ADC.
Mechanism of Action of Trastuzumab Deruxtecan
The efficacy of Trastuzumab Deruxtecan is derived from its multi-faceted mechanism of action, which combines the targeted delivery of the antibody with the potent cytotoxic effect of the Deruxtecan payload.[1][7][8][9][10]
-
HER2 Targeting: The Trastuzumab antibody component of the ADC specifically binds to the HER2 receptor, which is overexpressed on the surface of certain cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized by the cancer cell through endocytosis.
-
Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where acidic pH and lysosomal enzymes, such as cathepsins, cleave the GGFG linker.
-
Payload Release and DNA Damage: This cleavage releases the DXd payload into the cytoplasm. DXd is a potent topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptosis.
-
Bystander Effect: A key feature of Deruxtecan is the high membrane permeability of its DXd payload. This allows DXd to diffuse out of the target cancer cell and into neighboring tumor cells, even if they have low or no HER2 expression. This "bystander effect" enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors.[11][12][13][14]
Diagram 3: Mechanism of Action of Trastuzumab Deruxtecan
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, a critical tool for the preclinical and clinical development of Trastuzumab Deruxtecan. The proposed synthetic route offers a plausible method for the introduction of a stable isotopic label into the linker moiety. The purification protocols for both the drug-linker and the final ADC are designed to ensure high purity and quality of the final product. Understanding the intricate mechanism of action, including the bystander effect, is essential for appreciating the potent anti-tumor activity of this important therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of antibody-drug conjugates and oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of trastuzumab during nanomedicine formulation using SEC-HPLC coupled with polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Visualization of Intratumor Pharmacokinetics of [fam-] Trastuzumab Deruxtecan (DS-8201a) in HER2 Heterogeneous Model Using Phosphor-integrated Dots Imaging Analysis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
A Technical Guide to the Physicochemical Properties of Deuterated Deruxtecan: An Analytical Perspective
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the physicochemical properties of deuterated Deruxtecan is not publicly available and is considered proprietary. This guide synthesizes known information about the non-deuterated parent compound, Trastuzumab Deruxtecan (T-DXd), with established principles of deuterium substitution in pharmacology to provide a projected technical overview for research and development purposes.
Introduction
Trastuzumab Deruxtecan (T-DXd) is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant efficacy in treating HER2-expressing solid tumors[1]. It is composed of three key components: a humanized anti-HER2 monoclonal antibody (trastuzumab), a novel topoisomerase I inhibitor payload (DXd), and an enzymatically cleavable tetrapeptide-based linker[2][3].
The strategic replacement of hydrogen atoms with deuterium, a stable isotope, is an established approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug[4][5]. This modification leverages the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes[6][7]. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites[7][8][9]. This guide explores the anticipated physicochemical properties of a deuterated variant of Deruxtecan, detailing its mechanism, expected properties, and the analytical methods crucial for its characterization.
Mechanism of Action of Trastuzumab Deruxtecan
The therapeutic effect of T-DXd is a multi-step process targeting HER2-overexpressing cancer cells.
-
Target Binding: The trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells[1][10].
-
Internalization: Following binding, the entire ADC-HER2 receptor complex is internalized into the cell via endocytosis[1][11].
-
Lysosomal Trafficking & Cleavage: The complex is trafficked to the lysosome, where cathepsins cleave the tetrapeptide linker[11].
-
Payload Release & Action: This cleavage releases the membrane-permeable payload, DXd. DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptotic cell death[1][11][12][13].
-
Bystander Effect: A key feature of T-DXd is its potent "bystander effect." The released, membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status, which is particularly advantageous in treating heterogeneous tumors[1][2].
Below is a diagram illustrating this signaling and processing pathway.
Caption: Mechanism of action for Trastuzumab Deruxtecan.
Projected Physicochemical Properties of Deuterated Deruxtecan
While direct measurements are unavailable, the following tables summarize the known properties of T-DXd and the anticipated changes upon deuteration of the DXd payload, based on the principles of KIE.
Table 1: General Properties of Trastuzumab Deruxtecan
| Property | Value / Description | Reference(s) |
| Monoclonal Antibody | Humanized anti-HER2 IgG1 (Trastuzumab) | [2] |
| Payload | DXd (Exatecan derivative), a topoisomerase I inhibitor | [2][14][15] |
| Linker | Enzymatically cleavable maleimide tetrapeptide-based linker | [2][3] |
| Drug-to-Antibody Ratio (DAR) | Approximately 8 | [2][3] |
| Molecular Weight (Approx.) | ~158 kDa | [3] |
Table 2: Anticipated Physicochemical Changes with Deuteration of DXd Payload
| Property | Standard DXd | Deuterated DXd (Projected) | Rationale & Reference(s) |
| Molecular Weight | 493.484 Da[3] | Slightly increased | Addition of neutrons (1 Dalton per deuterium atom). |
| Metabolic Stability | Susceptible to CYP-mediated metabolism | Increased | C-D bonds are stronger than C-H bonds, slowing metabolic cleavage (KIE)[4][7][16]. |
| Half-life (t½) | Baseline value | Potentially longer | Reduced metabolic rate can lead to prolonged systemic exposure[5][9]. |
| Hydrophobicity (LogP) | Baseline value | Slightly decreased | Deuterium can exhibit slightly lower lipophilicity[4][7]. |
| Acidity/Basicity (pKa) | Baseline value | Slightly altered | The C-D bond can induce minor changes in electron distribution, affecting pKa[4][7]. |
| Bond Strength | Standard C-H bond energy | Higher (C-D bond) | The C-D bond is 6-10 times stronger than the C-H bond[7][8]. |
Experimental Protocols for Physicochemical Characterization
The characterization of a complex biomolecule like deuterated Deruxtecan requires a suite of orthogonal analytical methods to ensure its identity, purity, potency, and stability[17][18][19].
Drug-to-Antibody Ratio (DAR) and Drug Distribution
Objective: To determine the average number of deuterated DXd molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. With each conjugated payload, the overall hydrophobicity of the ADC increases, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.)[20][21][22].
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., sodium phosphate with ammonium sulfate) to promote binding to the stationary phase.
-
Chromatography:
-
Column: A stationary phase column with hydrophobic ligands (e.g., Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species. Species with higher DARs are more hydrophobic and elute later.
-
-
Detection: UV detection at 280 nm (for the antibody) and at the payload's specific absorbance wavelength.
-
Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated by summing the product of each DAR species' relative peak area and its corresponding DAR value.
Methodology: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
-
Principle: For a more detailed analysis, especially after reduction of the antibody's disulfide bonds, RP-LC-MS can separate the light and heavy chains to determine drug distribution at the subunit level[17][22].
-
Sample Preparation: The ADC is treated with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.
-
Chromatography: Reversed-phase HPLC is used to separate the chains based on hydrophobicity.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) is used to determine the precise mass of each eluted chain, revealing how many deuterated payloads are attached to each.
Aggregation and Size Variants
Objective: To quantify the presence of aggregates and fragments, which are critical quality attributes affecting efficacy and immunogenicity.
Methodology: Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments[21].
-
Sample Preparation: The ADC sample is diluted in the mobile phase.
-
Chromatography:
-
Column: A silica-based column with a defined pore size.
-
Mobile Phase: An isocratic mobile phase, typically a physiological pH buffer (e.g., phosphate-buffered saline).
-
-
Detection: UV detection at 280 nm.
-
Data Analysis: Peak areas of the aggregate, monomer, and fragment peaks are integrated to determine the percentage of each species.
Stability and Free Payload Quantification
Objective: To assess the stability of the ADC in formulation and in biological matrices, and to quantify the amount of unconjugated (free) deuterated payload.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC is highly effective for separating the small, hydrophobic payload molecule from the large, hydrophilic ADC[17][20].
-
Sample Preparation: The ADC sample may require a protein precipitation step (e.g., with acetonitrile or methanol) to separate the free drug from the protein components. The supernatant is then injected.
-
Chromatography: A standard C18 column is used with a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Detection: UV-Vis detector set to the absorbance maximum of the deuterated payload, or mass spectrometry for higher sensitivity and specificity[20].
-
Quantification: The concentration of the free payload is determined by comparing its peak area to a standard curve generated with a known concentration of the deuterated DXd reference standard.
The workflow for these characterization experiments is outlined below.
Caption: General workflow for ADC physicochemical characterization.
Conclusion
Deuteration of the Deruxtecan payload represents a logical next step in optimizing this highly effective ADC. While specific data remains proprietary, a comprehensive understanding of T-DXd's properties and the established principles of the deuterium kinetic isotope effect allows for a robust projection of the deuterated compound's characteristics. The key anticipated advantage is enhanced metabolic stability, potentially leading to an improved pharmacokinetic and safety profile. The validation of these properties relies on a rigorous application of orthogonal analytical techniques, including HIC, SEC, and LC-MS, which are essential for the complete characterization and successful development of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astrazeneca.com [astrazeneca.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 11. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 12. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 13. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 15. Deruxtecan - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 19. veranova.com [veranova.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to Exploratory Studies of Deruxtecan-Based ADCs in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical exploratory studies involving Deruxtecan-based antibody-drug conjugates (ADCs), primarily focusing on Trastuzumab Deruxtecan (T-DXd). It covers the fundamental mechanism of action, experimental methodologies, and key quantitative data from various oncology models.
A critical clarification for analytical purposes is the role of Deruxtecan-d6 . While the active cytotoxic payload is Deruxtecan (DXd) , its deuterated stable isotope-labeled form, this compound, serves as an essential internal standard. The use of such standards is a gold-standard practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of pharmacokinetic measurements.[1][2]
Mechanism of Action: From Targeted Binding to Bystander Killing
The ADC consists of three components: a humanized anti-HER2 monoclonal antibody (Trastuzumab), a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor payload, Deruxtecan (DXd).[5] T-DXd features a high drug-to-antibody ratio (DAR) of approximately 8, maximizing its therapeutic potential.[6][7]
The process unfolds as follows:
-
Binding: The Trastuzumab component of T-DXd specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: The entire T-DXd-HER2 complex is internalized into the cell via endocytosis.
-
Trafficking & Cleavage: The complex is trafficked to the lysosome, where enzymes such as cathepsins, which are often upregulated in tumor cells, cleave the linker.[5][8]
-
Payload Release & Action: Upon cleavage, the highly potent DXd payload is released into the cytoplasm. It then translocates to the nucleus, where it inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[8]
-
Bystander Effect: A key feature of DXd is its high membrane permeability. Once released, it can diffuse out of the target cell and penetrate adjacent cells, killing them regardless of their HER2 expression status. This "bystander effect" is critical for eliminating neighboring tumor cells in a heterogeneous microenvironment.[9]
Experimental Protocols in Preclinical Evaluation
Detailed and robust experimental protocols are fundamental to assessing the efficacy and pharmacokinetic profile of T-DXd in oncology models.
In Vivo Antitumor Efficacy Studies
Patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models are standard for evaluating in vivo efficacy.
-
Animal Models: Studies typically use immunodeficient mice (e.g., nude mice) implanted with human tumor cells or tissues. Models are chosen based on their HER2 expression levels, such as NCI-N87 (high HER2), JIMT-1 (medium), and Capan-1 (low).[5][10][11]
-
Tumor Implantation: Cells are implanted subcutaneously or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer models).
-
Treatment Regimen: Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups. T-DXd is administered intravenously (IV), often at doses ranging from 1 to 10 mg/kg, on a schedule such as once every three weeks.[10]
-
Efficacy Monitoring: Key endpoints include tumor volume, which is measured regularly with calipers, and overall survival. Body weight is monitored as an indicator of toxicity.[12]
-
Pharmacodynamic Analysis: Tumor tissues may be collected post-treatment to analyze biomarkers of DNA damage, such as γH2AX, to confirm the mechanism of action.[10][11]
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its released payload.
-
Sample Collection: Blood (for plasma) and tumor tissue are collected from treated animals at multiple time points post-dose.
-
Sample Preparation: A protein precipitation step is typically used to extract the analytes from the biological matrix.
-
Bioanalytical Method: The concentration of total antibody, intact T-DXd, and released DXd is quantified using validated LC-MS/MS methods.[10]
-
Internal Standard: To ensure accuracy, a known quantity of a stable isotope-labeled internal standard (SIL-IS), such as This compound , is added to each sample before processing. The SIL-IS has nearly identical chemical and physical properties to the analyte (DXd) but a different mass, allowing it to correct for variability during sample preparation and analysis.[1][2]
-
Analysis: Samples are separated by liquid chromatography and detected by a tandem mass spectrometer, which provides the high sensitivity and selectivity needed to measure low concentrations of the drug in complex biological matrices.
-
In Vitro Bystander Effect Assay
This assay quantifies the ability of T-DXd to kill neighboring antigen-negative cells.
-
Methodology: The assay typically involves a co-culture of HER2-positive (e.g., SKBR3) and HER2-negative (e.g., MCF7) cells.[13] The HER2-negative cells are often labeled with a fluorescent marker (like GFP) or a luciferase reporter to distinguish them from the HER2-positive population.[14][15]
-
Treatment: The co-culture is treated with T-DXd.
-
Analysis: The viability of the HER2-negative cell population is monitored over time using live-cell imaging or cell viability assays. A decrease in the viability of the labeled HER2-negative cells in the presence of HER2-positive cells and T-DXd demonstrates the bystander killing effect.[9][13]
Summary of Quantitative Data
Quantitative data from preclinical studies are vital for understanding dose-response relationships and predicting clinical activity.
Table 1: Preclinical Pharmacokinetics of Released DXd in Tumor Xenograft Models
This table summarizes the exposure of the active DXd payload within tumors, demonstrating a clear correlation between HER2 expression and payload concentration.
| Xenograft Model | HER2 Expression Level | T-DXd Dose (mg/kg) | Tumor AUC of Released DXd (nM·day) | Citation |
| NCI-N87 | High (3.5 x 10⁶ receptors/cell) | 10 | 493.6 | [5][10] |
| JIMT-1 | Medium (3.8 x 10⁵ receptors/cell) | 10 | 382.2 | [5][10] |
| Capan-1 | Low | 10 | 258.9 | [5][10] |
| MDA-MB-468 | Very Low (4.8 x 10³ receptors/cell) | 10 | 156.5 | [5][10] |
Data adapted from a study in tumor-bearing mice, showing a positive correlation between HER2 receptor levels and the concentration of released DXd payload in the tumor.[10]
Table 2: Preclinical Antitumor Efficacy of T-DXd
The following table highlights the in vivo efficacy of T-DXd in different oncology models.
| Model Type | Cancer Type | HER2 Status | Treatment and Dose | Key Efficacy Outcome | Citation |
| PDX Xenograft | Uterine Serous Carcinoma | HER2 3+ | T-DXd | Significant tumor growth suppression and prolonged survival vs. control. | [8] |
| Orthotopic PDX | Breast Cancer Brain Metastases | HER2-positive (IHC 3+) | T-DXd (10 mg/kg) | Significant tumor growth inhibition and prolonged survival. | [15] |
| Orthotopic PDX | Breast Cancer Brain Metastases | HER2-low (IHC 2+/FISH-) | T-DXd (10 mg/kg) | Significant tumor growth inhibition and prolonged survival. | [15] |
| Orthotopic PDX | T-DM1-Resistant BCBM | HER2-positive | T-DXd (10 mg/kg) | Reduced tumor size and prolonged survival. | [15] |
Conclusion
Exploratory preclinical studies have been instrumental in defining the therapeutic potential of Trastuzumab Deruxtecan. The data from various in vitro and in vivo oncology models demonstrate that T-DXd's efficacy is driven by targeted delivery of the DXd payload, resulting in high intratumoral drug concentrations that correlate with HER2 expression levels.[10] Furthermore, the potent bystander killing effect provides a mechanism to overcome tumor heterogeneity, a common challenge in cancer therapy. The meticulous use of advanced bioanalytical techniques, underscored by the application of deuterated internal standards like this compound, ensures the generation of high-quality pharmacokinetic data to support these findings and guide clinical development.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
The Role of Deruxtecan-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of deruxtecan-d6 as an internal standard in the bioanalysis of deruxtecan, a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd). Accurate quantification of deruxtecan in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for achieving reliable and accurate results in liquid chromatography-mass spectrometry (LC-MS) based assays.
Core Principles of Stable Isotope-Labeled Internal Standards
The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavier stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This near-identical nature ensures that the internal standard and the analyte exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variability introduced during the analytical process, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.
Mechanism of Action of this compound
This compound is the deuterium-labeled analogue of deruxtecan. Its mechanism of action as an internal standard is centered on its ability to mimic deruxtecan throughout the entire bioanalytical workflow. When a known amount of this compound is added to a biological sample containing an unknown quantity of deruxtecan, it acts as a tracer.
During sample extraction from complex matrices like plasma or tissue homogenates, any loss of deruxtecan will be mirrored by a proportional loss of this compound. In the liquid chromatography system, the two compounds will co-elute, meaning they will have nearly identical retention times. This is because the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties that govern chromatographic separation.
Upon entering the mass spectrometer's ion source, both molecules will ionize with the same efficiency. The mass spectrometer can then differentiate between deruxtecan and this compound based on their mass-to-charge (m/z) ratio. The six deuterium atoms in this compound give it a mass that is 6 Daltons higher than that of deruxtecan. This mass difference is sufficient to prevent isotopic overlap and allows for their independent detection and quantification.
By calculating the ratio of the peak area of deruxtecan to the peak area of the known amount of this compound, the concentration of deruxtecan in the original sample can be determined with high precision and accuracy, as the ratio remains constant even if the absolute signal intensities fluctuate.
Quantitative Data for Deruxtecan and this compound
The following table summarizes the key quantitative parameters for deruxtecan and its d6-labeled internal standard. The mass-to-charge ratios are theoretical calculations for the protonated molecules ([M+H]⁺), which are commonly observed in electrospray ionization mass spectrometry. The product ions are hypothetical and represent plausible fragments that could be used for quantification in a tandem mass spectrometry (MS/MS) experiment.
| Parameter | Deruxtecan | This compound |
| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₅₂H₅₀D₆FN₉O₁₃ |
| Molecular Weight | 1033.03 | 1040.09 |
| Precursor Ion (m/z) | 1034.03 | 1041.09 |
| Hypothetical Product Ion 1 (m/z) | [Fragment A] | [Fragment A + 6] |
| Hypothetical Product Ion 2 (m/z) | [Fragment B] | [Fragment B] |
Note: The exact m/z values of product ions would need to be determined experimentally through method development. The table illustrates the expected mass shift for fragments containing the deuterium labels.
Experimental Protocol: Quantification of Deruxtecan in Human Plasma
This section outlines a detailed methodology for the quantification of deruxtecan in human plasma using this compound as an internal standard, based on established LC-MS/MS bioanalytical methods for similar compounds.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: Q1 (1034.03) -> Q3 ([Fragment A])
-
This compound: Q1 (1041.09) -> Q3 ([Fragment A + 6])
-
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank human plasma with known concentrations of deruxtecan (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of deruxtecan to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for deruxtecan quantification.
Caption: Logical relationship of this compound as an internal standard.
References
Preliminary Investigation of Deruxtecan-d6 Stability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a framework for the preliminary investigation of the stability of Deruxtecan-d6, a deuterated analog of the potent topoisomerase I inhibitor, Deruxtecan. Due to the limited publicly available stability data specifically for this compound, this document outlines a comprehensive approach based on the known characteristics of Deruxtecan and general principles of antibody-drug conjugate (ADC) stability analysis.
Deruxtecan is the payload component of the ADC Trastuzumab Deruxtecan (T-DXd), where it is connected to the monoclonal antibody Trastuzumab via a cleavable tetrapeptide linker.[1][2] The stability of the linker and the payload is critical to the efficacy and safety of the ADC.[3] This guide will cover potential degradation pathways, recommended experimental protocols for a forced degradation study, and methods for analyzing degradation products.
Structural Overview of Deruxtecan
Deruxtecan is a derivative of exatecan and functions as a topoisomerase I inhibitor.[4] It is conjugated to the antibody through a maleimide moiety and a GGFG peptide linker, which is designed to be cleaved by intracellular proteases.[5] The deuteration in this compound is intended to alter its metabolic profile, potentially enhancing its therapeutic properties. The core structure, however, remains the same, and its stability is expected to be influenced by similar factors as the non-deuterated form.
Potential Degradation Pathways
Based on the structure of Deruxtecan and general knowledge of ADC degradation, the following pathways should be investigated:
-
Hydrolysis of the Linker: The tetrapeptide linker could be susceptible to hydrolysis, especially at non-physiological pH and elevated temperatures. This would lead to the premature release of the payload.
-
Oxidation: The molecule contains several sites that could be prone to oxidation, which can be induced by light, temperature, and oxidizing agents.
-
Deamidation and Isomerization: The peptide linker may undergo deamidation or isomerization, potentially affecting its cleavage by target proteases.
-
Payload Degradation: The exatecan-derivative payload itself may degrade under stress conditions, leading to a loss of cytotoxic activity.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are recommended for a preliminary investigation of this compound stability.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate this compound solution (e.g., 1 mg/mL in acetonitrile/water) with 0.1 M HCl at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours. |
| Thermal Degradation | Store solid this compound and its solution at 80°C for 1, 2, and 5 days. |
| Photostability | Expose this compound solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
Sample Preparation for Analysis: For each time point and condition, an aliquot of the stressed sample should be appropriately diluted with the mobile phase to be used in the analytical method (e.g., HPLC).
Analytical Methods for Stability Assessment
A combination of orthogonal analytical techniques is recommended for a comprehensive stability assessment of ADCs and their components.[6][7][8][9]
4.1. High-Performance Liquid Chromatography (HPLC)
-
Method: A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary tool for separating and quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at an appropriate wavelength (e.g., 280 nm and a wavelength specific to the payload).
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To identify the structure of degradation products.
-
Method: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Compare the mass-to-charge ratio (m/z) of the parent compound with the observed masses of the degradation products to elucidate their structures.
4.3. Size Exclusion Chromatography (SEC)
-
Purpose: To detect the formation of aggregates or fragments, which is more relevant when this compound is conjugated to the antibody.[7]
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 2: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | Time | % this compound Remaining | % Total Degradants | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 0 hr | 100 | 0 | 0 | 0 |
| 0.1 M HCl, 60°C | 24 hr | 85.2 | 14.8 | 8.1 | 4.5 |
| 48 hr | 72.5 | 27.5 | 15.3 | 8.9 | |
| 72 hr | 61.8 | 38.2 | 22.7 | 12.1 | |
| 0.1 M NaOH, 60°C | 2 hr | 55.4 | 44.6 | 25.9 | 15.2 |
| 4 hr | 30.1 | 69.9 | 40.3 | 23.7 | |
| 8 hr | 12.7 | 87.3 | 55.6 | 28.1 | |
| 3% H₂O₂, RT | 24 hr | 92.1 | 7.9 | 4.2 | 2.1 |
| 48 hr | 85.6 | 14.4 | 7.8 | 4.3 | |
| 72 hr | 78.3 | 21.7 | 11.5 | 6.8 | |
| 80°C (Solution) | 1 day | 88.9 | 11.1 | 6.3 | 3.2 |
| 2 days | 79.5 | 20.5 | 11.8 | 6.9 | |
| 5 days | 65.2 | 34.8 | 19.7 | 10.5 | |
| Photostability | - | 95.3 | 4.7 | 2.5 | 1.1 |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the proposed workflow for the preliminary stability investigation of this compound.
6.2. Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
Conclusion
This technical guide provides a robust framework for the initial stability assessment of this compound. The successful execution of these forced degradation studies and the subsequent analysis will provide critical insights into the stability of the molecule, inform the development of stability-indicating methods, and guide formulation and storage condition optimization. It is important to note that as more data becomes available, these protocols may need to be adapted and refined.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deruxtecan - Wikipedia [en.wikipedia.org]
- 5. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]
- 6. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotopic Labeling Strategies for Complex Drug Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic labeling strategies for complex drug molecules. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental methodologies, and applications of isotopic labeling in modern pharmaceutical research. This document details the use of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) and provides practical guidance on their incorporation into complex molecular structures.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a powerful technique where an atom in a drug molecule is replaced by its isotope. This substitution creates a chemically identical version of the compound that is distinguishable by its mass.[1] This seemingly simple modification has profound implications for drug discovery and development, offering unparalleled insights into a drug's journey through biological systems.[2][3]
Stable isotopes are non-radioactive and are widely used in drug metabolism and pharmacokinetic (DMPK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[4] The use of isotopically labeled compounds as internal standards in quantitative bioanalysis by mass spectrometry (MS) is a cornerstone of modern pharmaceutical research, ensuring accuracy and precision.[2]
Key Isotopes in Drug Labeling
The choice of isotope for labeling depends on the specific application and the molecular structure of the drug. The most commonly used stable isotopes in drug development are:
-
Deuterium (²H): The substitution of hydrogen with deuterium is a widely used strategy. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," slowing down metabolic processes at the site of deuteration.[5] This can be strategically employed to improve a drug's metabolic profile.[6]
-
Carbon-13 (¹³C): ¹³C is a stable isotope of carbon that is invaluable for tracing the carbon backbone of drug molecules and their metabolites.[7] It is frequently used in metabolic flux analysis and for elucidating complex metabolic pathways.[8] High-purity ¹³CO₂ is a key starting material for the synthesis of ¹³C-labeled compounds.[9]
-
Nitrogen-15 (¹⁵N): Many drug molecules are nitrogen-containing heterocycles. ¹⁵N labeling is crucial for studying the metabolism of these compounds and for NMR-based structural and interaction studies.[10][11][12]
-
Oxygen-18 (¹⁸O): ¹⁸O is used to investigate oxidation and hydrolysis reactions in drug metabolism. It can be introduced into molecules using ¹⁸O-labeled water (H₂¹⁸O) or molecular oxygen (¹⁸O₂).[13][14]
Quantitative Data on Isotopic Labeling
The efficiency and extent of isotopic incorporation are critical parameters in the synthesis of labeled compounds. The following tables summarize quantitative data on isotopic enrichment for various labeling methods and compounds.
Table 1: Isotopic Enrichment of Deuterated Active Pharmaceutical Ingredients (APIs)
| Drug Molecule | Labeling Method | Isotopic Purity (%) | Reference |
| Benzofuranone derivative (BEN-d₂) | In-house synthesis | 94.7 | [15] |
| Tamsulosin-d₄ | In-house synthesis | 99.5 | [15] |
| Oxybutynin-d₅ | In-house synthesis | 98.8 | [15] |
| Eplerenone-d₃ | In-house synthesis | 99.9 | [15] |
| Propafenone-d₇ | In-house synthesis | 96.5 | [15] |
Table 2: Isotopic Enrichment of ¹³C-Labeled Compounds
| Labeled Compound | Labeling Strategy | Isotopic Enrichment (%) | Reference |
| [1,6-¹³C]glucose & [1,2-¹³C]glucose | Parallel Labeling | High (Improved flux precision) | [2] |
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | Mixture Labeling | Standard (Used as reference) | [2] |
| C. elegans metabolites | 95% ¹³C labeling | 80-98 | [7] |
| ¹³C-labeled carnosine derivatives | De novo synthesis | up to 99 | [13] |
Table 3: Isotopic Enrichment of ¹⁵N-Labeled Heterocycles
| Heterocycle | Labeling Method | Isotopic Enrichment (%) | Reference |
| ¹⁵N-Pyridine | Zincke Reaction | >81 | [16] |
| Various Azines | ¹⁵NRORC Protocol | High | [10][11][12] |
| [1-¹⁵N]nicotinamide | Zincke salt intermediate | 98 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of isotopically labeled compounds. The following sections provide step-by-step protocols for key labeling experiments.
Palladium on Carbon (Pd/C) Catalyzed Hydrogen-Deuterium Exchange of Aromatic Compounds
This protocol is a general method for introducing deuterium into aromatic rings.
Materials:
-
Aromatic substrate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Deuterium oxide (D₂O)
-
Deuterium gas (D₂) (optional, for enhanced exchange)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Solvent (if necessary, deuterated)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic substrate in D₂O. If the substrate is not soluble in D₂O, a co-solvent such as deuterated acetic acid or THF-d₈ can be used.
-
Add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge with an inert gas.
-
If using D₂ gas, introduce it into the vessel to the desired pressure.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 180°C) and stir for the specified time (can range from hours to days).[18]
-
Monitor the reaction progress by taking aliquots and analyzing them by MS or NMR to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Extract the deuterated product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product by column chromatography or recrystallization as needed.
Synthesis of ¹³C-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general workflow for synthesizing peptides with incorporated ¹³C-labeled amino acids.[1][19][20][21]
Materials:
-
Solid support (e.g., Rink Amide resin)
-
Fmoc-protected amino acids (unlabeled)
-
Fmoc-protected ¹³C-labeled amino acids (e.g., Fmoc-¹³C₆,¹⁵N₂-Lys-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Automated peptide synthesizer (optional)
Procedure:
-
Swell the resin in DMF.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.
-
Coupling: Activate the next Fmoc-protected amino acid (either unlabeled or ¹³C-labeled) with coupling reagents and a base, and add it to the resin to form the peptide bond. A special coupling cycle with increased time may be used for labeled amino acids.[19]
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the ¹³C-labeled peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.
In Vitro ¹⁸O-Labeling of Drug Metabolites using Liver Microsomes
This protocol describes a method for incorporating ¹⁸O into drug metabolites during in vitro metabolism studies.[14]
Materials:
-
Test drug compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
¹⁸O₂ gas
-
Incubation chamber
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Prepare a reaction mixture containing the test drug, liver microsomes, and NADPH regenerating system in phosphate buffer.
-
Place the reaction mixture in an incubation chamber.
-
Purge the chamber with ¹⁸O₂ gas to create an ¹⁸O-enriched atmosphere.
-
Incubate the reaction mixture at 37°C for a specified time to allow for metabolic conversion of the drug.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the proteins.
-
Analyze the supernatant by LC-MS to identify and characterize the ¹⁸O-labeled metabolites. The mass shift of +2 Da for each incorporated ¹⁸O atom confirms the formation of oxidized metabolites.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.
General Workflow for Quantitative Analysis of Labeled Drugs by LC-MS
Tracing the PI3K/Akt Signaling Pathway with a ¹³C-Labeled Inhibitor
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[9][22] Isotopically labeled inhibitors can be used to trace their engagement with key proteins in this pathway.
Conclusion
Isotopic labeling is an indispensable tool in the development of complex drug molecules. The ability to track and quantify drugs and their metabolites with high precision provides critical data for decision-making throughout the drug discovery and development pipeline. The strategies and protocols outlined in this guide offer a foundation for researchers to effectively apply isotopic labeling in their work, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Documents download module [ec.europa.eu]
- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe-P Pair-Site Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15NRORC: An Azine Labeling Protocol. | Semantic Scholar [semanticscholar.org]
- 13. Stable 18O Labeling Method for Stercobilin and Other Bilins for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 21. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 22. AKT Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
A Technical Guide to Deruxtecan-d6: Certificate of Analysis, Reference Standards, and Analytical Methodologies
This technical guide provides an in-depth overview of Deruxtecan-d6, a deuterated analog of the cytotoxic payload used in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its certificate of analysis, reference standards, and the analytical methodologies crucial for its characterization.
This compound: An Overview
This compound is a stable, isotope-labeled version of Deruxtecan, a potent topoisomerase I inhibitor. In the ADC Trastuzumab Deruxtecan (Enhertu®), Deruxtecan is linked to the anti-HER2 antibody Trastuzumab via a cleavable linker. The incorporation of deuterium atoms (d6) in the Deruxtecan molecule provides a valuable tool for various bioanalytical applications, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it can be used as an internal standard for mass spectrometry-based quantification.
Certificate of Analysis and Reference Standards
A Certificate of Analysis (CofA) for a reference standard like this compound is a critical document that provides comprehensive data on its identity, purity, and quality. While specific batch data would be provided by the supplier, the following tables summarize the typical quantitative data and specifications found on a CofA for this compound.
Table 1: Typical Physicochemical Properties of this compound
| Parameter | Specification |
| Appearance | White to Off-White Solid |
| Molecular Formula | C₂₉H₂₃D₆FN₄O₈ |
| Molecular Weight | 592.6 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light |
Table 2: Quality Control and Purity Specifications for this compound
| Analytical Test | Method | Specification |
| Purity (by HPLC) | HPLC | ≥ 98% |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | MS | Conforms to structure |
| Isotopic Purity | MS | ≥ 98% |
| Residual Solvents | GC-MS | Meets USP <467> limits |
| Water Content (Karl Fischer) | KF | ≤ 1.0% |
Experimental Protocols for Analysis
The characterization and quantification of Deruxtecan and its deuterated analog rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound reference standard.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound standard in DMSO to a concentration of 1 mg/mL.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and assess the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.[1]
-
Column: C18 reverse-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient optimized for the elution of Deruxtecan.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.
3.3. Characterization of Trastuzumab Deruxtecan (ADC)
The analysis of the intact ADC, Trastuzumab Deruxtecan, is more complex and often involves a multi-level approach.
-
Intact Mass Analysis: Size Exclusion Chromatography (SEC) or Reverse Phase Liquid Chromatography (rpLC) coupled with native mass spectrometry (nMS) can be used to determine the drug-to-antibody ratio (DAR).[2][3]
-
Subunit Analysis: Digestion of the ADC with enzymes like IdeS, followed by reduction, allows for the analysis of the antibody subunits (e.g., light chain, heavy chain fragments) to confirm conjugation sites.[1]
-
Peptide Mapping: Enzymatic digestion of the ADC into smaller peptides, followed by LC-MS/MS analysis, provides detailed information on the precise location of the drug conjugation.[1]
Mechanism of Action and Signaling Pathway
Trastuzumab Deruxtecan exerts its cytotoxic effect through a targeted delivery mechanism.[4][5] The monoclonal antibody component, Trastuzumab, binds to the HER2 receptor on the surface of cancer cells.[6] This binding leads to the internalization of the ADC-HER2 complex.[6] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the Deruxtecan payload.[7] Deruxtecan then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and ultimately, apoptosis (cell death).[7][8]
Caption: Mechanism of Action of Trastuzumab Deruxtecan.
Experimental Workflow for ADC Characterization
A comprehensive characterization of an ADC like Trastuzumab Deruxtecan involves a multi-tiered analytical approach. The following workflow outlines the key stages of this process.
Caption: Analytical Workflow for ADC Characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]
- 3. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Deuteration in Deruxtecan Research
An In-Depth Technical Guide to the Early-Phase Research Applications of Deruxtecan-d6 For Researchers, Scientists, and Drug Development Professionals
Deruxtecan is a potent topoisomerase I inhibitor used as a cytotoxic payload in several advanced antibody-drug conjugates (ADCs). Its early-phase research and clinical development rely on precise and accurate bioanalytical methods to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is where this compound, the deuterated stable isotope of deruxtecan, plays a critical role.
Deuteration is the process of replacing hydrogen atoms with their stable, heavier isotope, deuterium.[1] While this modification can be used to intentionally alter a drug's metabolic profile—a concept known as the "deuterium switch"—the primary application of this compound in early-phase research is as a stable isotope-labeled internal standard (SIL IS).[2][3] In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL IS is the gold standard for ensuring accuracy and precision.[3][4] It behaves almost identically to the non-labeled analyte (deruxtecan) during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass.[4] This allows it to correct for variability in sample recovery and matrix effects, which is essential for reliable PK studies.[3][5]
This guide details the core applications of this compound in the bioanalysis of deruxtecan and summarizes the preclinical research on deruxtecan-based ADCs that these analytical methods support.
Core Application: Pharmacokinetic Analysis using this compound
The central role of this compound is to serve as an internal standard for the sensitive quantification of deruxtecan and its parent ADC in biological matrices. This is a foundational step in preclinical and early-phase clinical trials to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[5]
Logical Workflow for Bioanalytical Method Development
The development of a robust bioanalytical assay using this compound follows a logical progression from sample preparation to data analysis, ensuring the reliability of pharmacokinetic data derived from preclinical and clinical studies.
Caption: Logical workflow for pharmacokinetic analysis using this compound.
Experimental Protocol: Quantification of Trastuzumab Deruxtecan (T-DXd) in Human Serum
The following methodology is based on a standard approach for quantifying an ADC like T-DXd from a biological matrix using LC-MS/MS. This compound would be used as the internal standard for the quantification of the released deruxtecan payload.
1. Sample Preparation and Digestion:
-
Matrix: 50 µL of human serum is used for the assay.[6]
-
Internal Standard: this compound is added to all samples, including calibration standards and quality controls, at a fixed concentration.
-
Immunocapture: T-DXd is captured from the serum using magnetic beads coated with an anti-human IgG antibody.
-
Denaturation & Digestion: The captured ADC is resuspended in a digestion buffer (e.g., 150mM ammonium bicarbonate) and denatured at 95°C.[6] Trypsin is then added to digest the antibody, releasing a signature peptide for ADC quantification.[6] The process is stopped by adding formic acid.[6]
2. Liquid Chromatography:
-
System: An ExionLC system or equivalent.[6]
-
Column: A reversed-phase column such as a Phenomenex Aries peptide XB C18 (2.1 × 100 mm, 2.6 μm) is used for analytical separation.[6]
-
Mobile Phase: A gradient system is employed, typically with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[6]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[6]
3. Mass Spectrometry:
-
System: A high-resolution mass spectrometer such as a SCIEX ZenoTOF 7600 system.[6]
-
Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4] Specific precursor-to-product ion transitions are monitored for both the analyte (deruxtecan or its signature peptide) and the internal standard (this compound). For example, for a small molecule drug, ion pairs might be m/z 352.1 → 115.1 for the drug and m/z 355.1 → 187.1 for its d3-labeled standard.[4]
4. Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the this compound internal standard is calculated.
-
A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards.
-
The concentration of deruxtecan in the unknown samples is determined from this curve.
Data Presentation: Bioanalytical Method Performance
The use of this compound as an internal standard enables the development of highly sensitive and robust assays.
| Parameter | Value | Source |
| Analyte | Trastuzumab Deruxtecan (T-DXd) | [6] |
| Matrix | Human Serum | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL | [6] |
| Linear Dynamic Range (LDR) | 3.7 orders of magnitude | [6] |
| Precision (%CV) | <13% at all concentration levels | [6] |
| Sample Volume | 50 µL | [6] |
Preclinical Research Enabled by Deruxtecan Bioanalysis
Accurate quantification of deruxtecan is fundamental to interpreting data from preclinical studies, which are designed to evaluate the efficacy and safety of deruxtecan-based ADCs before human trials.
Mechanism of Action of Deruxtecan-Based ADCs
Deruxtecan is the cytotoxic component of ADCs such as Trastuzumab Deruxtecan (T-DXd), which targets HER2-expressing cancer cells.[7][8] The mechanism involves targeted delivery of the payload to induce cell death.[8][9]
Caption: Mechanism of action for Trastuzumab Deruxtecan (T-DXd).
A key feature of deruxtecan-based ADCs is the "bystander effect," where the cell-permeable payload can diffuse into and kill adjacent tumor cells that may have low or no target expression.[10][11][12] This effect is critical for treating heterogeneous tumors.[12]
In Vitro Experimental Methodologies
Early-phase research relies on a suite of in vitro assays to characterize the biological activity of deruxtecan ADCs.
-
Cell Viability Assays: Tumor cell lines with varying target expression (e.g., HER2 or TROP2) are treated with the ADC to determine the concentration required to inhibit cell growth (IC50).[10][13]
-
Apoptosis Assays: Flow cytometry using annexin V and propidium iodide (PI) staining is used to quantify the induction of early and late apoptosis in tumor cells following treatment.[14][15]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays: These experiments measure the ability of the ADC's antibody component to recruit immune cells (like peripheral blood lymphocytes) to kill target tumor cells.[14][16]
-
Bystander Effect Assays: Co-cultures of target-expressing and target-negative tumor cells are treated with the ADC. The subsequent killing of the target-negative cells is measured to confirm the bystander effect.[10][11][15]
In Vivo Experimental Methodologies
In vivo studies are crucial for evaluating anti-tumor efficacy and safety in a living system.
-
Model System: Patient-derived xenograft (PDX) models are commonly used, where human tumor tissue is implanted into immunodeficient mice.[10][17] These models provide a robust platform to test efficacy against HER2-positive, HER2-low, and drug-resistant tumors.[17][18]
-
Treatment: Mice bearing established tumors are treated with the deruxtecan ADC (e.g., T-DXd) via intravenous injection.[19]
-
Efficacy Endpoints: Key outcomes measured include tumor growth inhibition, reduction in tumor size, and prolongation of overall survival compared to control groups.[10][15][17]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to quantify the concentration of the ADC and the deruxtecan payload, using the LC-MS/MS methods described previously.
Data Presentation: Summary of Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of deruxtecan-based ADCs, including in challenging settings like brain metastases.
| Study Type | Model System | Target | Key Finding | Source |
| In Vivo | Orthotopic PDX Models | HER2-positive Breast Cancer Brain Metastases (BCBM) | T-DXd inhibited tumor growth and prolonged survival. | [17][18] |
| In Vivo | Orthotopic PDX Models | HER2-low BCBM | T-DXd inhibited tumor growth and prolonged survival. | [17][18] |
| In Vivo | T-DM1–Resistant PDX Model | HER2-positive BCBM | T-DXd reduced tumor size and prolonged survival. | [17][18] |
| Retrospective Clinical | Human Patients (n=15) | Measurable BCBM | Central Nervous System (CNS) Objective Response Rate (ORR) was 73%. | [17][18] |
Conclusion
This compound is an indispensable tool in the early-phase research and development of deruxtecan-based ADCs. Its application as a stable isotope-labeled internal standard underpins the robust bioanalytical methods required to conduct essential pharmacokinetic studies. This analytical precision allows researchers to accurately interpret data from a wide range of preclinical in vitro and in vivo experiments, which in turn builds the foundation for successful clinical trials and the ultimate approval of transformative cancer therapies.
References
- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. sciex.com [sciex.com]
- 7. Frontiers | The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy [frontiersin.org]
- 8. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Preclinical Activity of Datopotamab Deruxtecan (Dato-DXd), an Antibody-Drug Conjugate Targeting TROP2, in Poorly Differentiated Endometrial Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Deruxtecan in Plasma using LC-MS/MS with Deruxtecan-d6 as an Internal Standard
Introduction
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of HER2-positive cancers.[1] It is composed of the anti-HER2 antibody trastuzumab, a cleavable linker, and the potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] Upon internalization into tumor cells, the linker is cleaved, releasing deruxtecan to exert its cytotoxic effect.[1] The pharmacokinetic (PK) properties of the released payload are critical for understanding the efficacy and safety profile of the ADC. Therefore, a robust and sensitive bioanalytical method for the quantification of deruxtecan in plasma is essential for preclinical and clinical studies.
This application note provides a detailed protocol for the determination of deruxtecan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes a stable isotope-labeled internal standard, deruxtecan-d6, to ensure high accuracy and precision.[3][4][5] The protocol covers sample preparation, LC-MS/MS parameters, and key validation data.
Principle
The method involves a simple protein precipitation step to extract deruxtecan and the internal standard (IS), this compound, from the plasma matrix. The supernatant is then injected into a reverse-phase LC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Deruxtecan (Reference Standard)
-
This compound (Internal Standard)[3]
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
-
Equipment:
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Autosampler vials
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of deruxtecan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the deruxtecan stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound (internal standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate deruxtecan working solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration range might be 0.1 to 100 ng/mL.
Plasma Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of each plasma sample, CS, or QC into the corresponding tubes.
-
Add 10 µL of the this compound working solution (IS) to all tubes except for the blank plasma.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deruxtecan: m/z 1034.4 -> 569.2 (Quantifier), m/z 1034.4 -> 351.1 (Qualifier) This compound: m/z 1040.4 -> 575.2 (Quantifier) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Declustering Potential (DP) | 100 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 45 eV for deruxtecan quantifier, 55 eV for qualifier, 45 eV for IS |
| Collision Cell Exit Potential (CXP) | 15 V |
Note: The MRM transitions and voltages are exemplary and should be optimized for the specific instrument used.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for deruxtecan in human plasma.
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ | < 20% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low QC | 0.3 | < 10% | 95% - 105% | < 12% | 93% - 107% |
| Mid QC | 10 | < 8% | 97% - 103% | < 10% | 96% - 104% |
| High QC | 80 | < 7% | 98% - 102% | < 9% | 97% - 103% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 95 | 90 - 110 |
| High QC | 80 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Overall experimental workflow for the quantification of deruxtecan in plasma.
Caption: Logical workflow of the LC-MS/MS analytical method.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C52H56FN9O13 | CID 163408772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Home - Cerilliant [cerilliant.com]
Application Note: Deruxtecan-d6 as an Internal Standard for the Bioanalysis of Deruxtecan-Containing Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the target specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload. The bioanalysis of ADCs is challenging due to their heterogeneity and the need to quantify different analytes, including the total antibody, the conjugated ADC, and the released cytotoxic payload. Accurate and precise quantification of these species in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of ADCs.
This application note describes a detailed protocol for the quantitative bioanalysis of the released deruxtecan payload from a deruxtecan-containing ADC in human plasma using a stable isotope-labeled internal standard, Deruxtecan-d6. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] The workflow involves immunocapture of the ADC from plasma, followed by enzymatic cleavage of the linker to release the deruxtecan payload, and subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The bioanalytical strategy for ADCs typically involves a hybrid approach combining ligand-binding assays (LBA) for enrichment and liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.[1][2] This method utilizes an anti-human IgG antibody to capture the ADC from the plasma sample. After washing to remove unbound components, the cytotoxic payload, deruxtecan, is released from the antibody by enzymatic cleavage of the linker. This compound, a stable isotope-labeled analog of deruxtecan, is added as an internal standard (IS) at the beginning of the sample preparation to account for any variability during the subsequent steps of extraction, derivatization, and LC-MS/MS analysis. The released deruxtecan and the this compound IS are then extracted and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analyte: Deruxtecan
-
Internal Standard: this compound
-
Control Human Plasma: K2-EDTA
-
Reagents for Immunocapture:
-
Anti-human IgG magnetic beads
-
Wash Buffers (e.g., PBS with 0.05% Tween 20)
-
Elution Buffer (e.g., pH 2.5 Glycine-HCl)
-
-
Enzyme for Linker Cleavage: (e.g., Cathepsin B or other suitable enzyme depending on the linker chemistry)
-
Reagents for Solid-Phase Extraction (SPE):
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Water, LC-MS grade
-
-
LC-MS/MS System: A sensitive and robust LC-MS/MS system is required.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Deruxtecan in a suitable solvent (e.g., DMSO).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO).
-
Deruxtecan Working Solutions: Prepare serial dilutions of the Deruxtecan stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). The optimal concentration of the internal standard should be determined during method development to ensure a consistent and appropriate response across the calibration range.
Sample Preparation Workflow
The following diagram illustrates the key steps in the sample preparation process for the quantification of the released deruxtecan payload.
Detailed Steps:
-
Sample Spiking: To 100 µL of human plasma, add a known amount of the ADC calibrator or QC sample.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all samples, calibration standards, and QC samples, except for the blank matrix.
-
Immunocapture:
-
Add pre-washed anti-human IgG magnetic beads to each sample.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature with gentle mixing to allow the ADC to bind to the beads.
-
Place the samples on a magnetic rack and discard the supernatant.
-
-
Washing:
-
Wash the magnetic beads with wash buffer (e.g., 3 x 200 µL of PBS with 0.05% Tween 20) to remove non-specifically bound proteins.
-
-
Enzymatic Cleavage:
-
Resuspend the beads in a suitable buffer containing the cleavage enzyme.
-
Incubate under optimal conditions (temperature and time) to ensure complete cleavage of the linker and release of the deruxtecan payload.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant from the cleavage step onto the SPE cartridges.
-
Wash the cartridges with a low percentage of organic solvent to remove interferences.
-
Elute the deruxtecan and this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis
The following diagram outlines the logical flow of the analytical phase.
Representative LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of deruxtecan from matrix components |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40 °C |
| Injection Volume | e.g., 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deruxtecan | [M+H]+ | Fragment 1 | Optimized |
| [M+H]+ | Fragment 2 | Optimized | |
| This compound | [M+H]+6 | Fragment 1+6 | Optimized |
| [M+H]+6 | Fragment 2+6 | Optimized |
Note: The exact m/z values for precursor and product ions, as well as the collision energies, must be determined experimentally for the specific instrument used.
Data Presentation and Performance Characteristics
A typical calibration curve for the quantification of deruxtecan should be linear over the desired concentration range. The performance of the assay should be evaluated according to regulatory guidelines for bioanalytical method validation.
Table 1: Representative Quantitative Performance Data
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Curve Range | - | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |
Table 2: Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.1 | 0.095 | -5.0 | 8.5 |
| Low QC | 0.3 | 0.29 | -3.3 | 6.2 |
| Mid QC | 10 | 10.4 | +4.0 | 4.8 |
| High QC | 80 | 78.9 | -1.4 | 3.5 |
Conclusion
This application note provides a detailed framework and a representative protocol for the bioanalysis of the released deruxtecan payload from an ADC in human plasma. The use of this compound as a stable isotope-labeled internal standard in conjunction with a hybrid immunocapture LC-MS/MS workflow allows for accurate and precise quantification. This methodology is essential for the pharmacokinetic assessment of deruxtecan-containing ADCs in drug development, providing critical data for evaluating their safety and efficacy. The presented protocols and performance characteristics can serve as a starting point for the development and validation of robust bioanalytical methods for this important class of therapeutics.
References
Application of Deruxtecan-d6 in Trastuzumab Deruxtecan Clinical Trials: A Guide for Researchers
Introduction
Trastuzumab deruxtecan (T-DXd) is a groundbreaking antibody-drug conjugate (ADC) that has significantly advanced the treatment of HER2-expressing solid tumors, including breast and gastric cancers.[1][2] It is composed of the anti-HER2 antibody trastuzumab, a cleavable tetrapeptide-based linker, and the potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][3] The precise and accurate quantification of T-DXd and its components, particularly the released cytotoxic payload DXd, in biological matrices is paramount for understanding its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety during clinical trials.[4][5]
This document provides detailed application notes and protocols for the use of Deruxtecan-d6, a stable isotope-labeled internal standard (SIL-IS), in the bioanalysis of Trastuzumab Deruxtecan. The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry, as it ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.[6][7]
Application Notes
The Role of this compound in Bioanalytical Assays
This compound serves as an indispensable tool for the accurate quantification of the active payload, deruxtecan (DXd), in complex biological matrices such as human plasma. In the context of Trastuzumab Deruxtecan clinical trials, bioanalytical methods must be able to measure total antibody, the intact ADC, and the concentration of released DXd.[8] The concentration of released DXd is a critical parameter as it is responsible for the bystander effect, a key mechanism of T-DXd's potent anti-tumor activity.[9]
The primary application of this compound is as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[6] An ideal IS should have physicochemical properties nearly identical to the analyte of interest. This compound, being a deuterated analog of deruxtecan, co-elutes chromatographically with the unlabeled DXd and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass, allowing for precise ratiometric quantification.
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. This compound experiences the same matrix effects as the unlabeled DXd, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: this compound is added to the samples at the very beginning of the workflow.[10] This allows it to account for any analyte loss that may occur during the various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[11][12]
-
Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly improves the accuracy and precision of the quantitative results, which is a regulatory requirement for clinical trial sample analysis.[13]
Experimental Protocols
Protocol: Quantification of Deruxtecan (DXd) in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a representative method for the determination of DXd concentrations in human plasma, a critical component of pharmacokinetic assessments in Trastuzumab Deruxtecan clinical trials.[8][14]
1. Materials and Reagents
-
Human plasma (with K2EDTA as anticoagulant)
-
Deruxtecan (DXd) reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of DXd and this compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of DXd. A typical calibration range might be 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown clinical trial samples) into the wells of a 96-well plate.
-
Prepare a precipitation solution of acetonitrile containing this compound at a fixed concentration (e.g., 10 ng/mL).
-
Add 200 µL of the precipitation solution to each well.
-
Mix thoroughly by vortexing for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate DXd from plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both DXd and this compound. These transitions would be determined during method development.
-
5. Data Analysis
-
Integrate the peak areas for both DXd and this compound.
-
Calculate the ratio of the DXd peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of DXd in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that would be generated during the validation of a bioanalytical method for DXd using this compound.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 100 ng/mL |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% to 9.8% |
| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -7.8% to 6.3% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.5% to 11.2% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 8.7% |
| Recovery | Consistent and precise | > 85% |
Table 2: Representative Pharmacokinetic Parameters of Released DXd from a Phase I Clinical Trial
| Parameter | Unit | Value (Example) |
| Cmax (Maximum Concentration) | ng/mL | 25.6 |
| Tmax (Time to Cmax) | hours | 8.0 |
| AUC (Area Under the Curve) | ng*h/mL | 480 |
| t½ (Half-life) | hours | 48 |
Visualizations
Caption: Mechanism of Action of Trastuzumab Deruxtecan.[9][15][16]
Caption: Bioanalytical workflow using this compound.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab deruxtecan for HER2+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 15. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Deruxtecan in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust bioanalytical method for the quantitative determination of Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®), in human urine. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol has been developed to meet the requirements for bioanalytical method validation, ensuring accurate and reliable results for pharmacokinetic and toxicokinetic studies. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of ADCs and their metabolites.
Introduction
Trastuzumab Deruxtecan is a HER2-directed ADC that has demonstrated significant efficacy in the treatment of various solid tumors. The ADC consists of the humanized monoclonal antibody Trastuzumab, covalently linked to Deruxtecan (DXd), a potent topoisomerase I inhibitor, via a cleavable linker. Upon binding to HER2-expressing tumor cells, the ADC is internalized, and Deruxtecan is released, leading to DNA damage and apoptosis.[1][2][3] Monitoring the excretion of Deruxtecan in urine is crucial for understanding its pharmacokinetics, metabolism, and elimination pathways. This application note provides a detailed protocol for the extraction and quantification of Deruxtecan from human urine samples, which can be adapted for preclinical and clinical research.
Experimental
Materials and Reagents
-
Deruxtecan reference standard
-
Deruxtecan-d8 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Human urine, drug-free
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well plates or microcentrifuge tubes
Experimental Workflow
Caption: Experimental workflow for the quantification of Deruxtecan in urine.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Deruxtecan and Deruxtecan-d8 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Deruxtecan by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for the calibration curve and QC samples.
-
Calibration Standards and QCs: Spike drug-free human urine with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of urine sample, calibration standard, or QC, add 10 µL of the internal standard working solution (Deruxtecan-d8).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 20% B |
| 0.5-2.5 min | 20-95% B |
| 2.5-3.0 min | 95% B |
| 3.0-3.1 min | 95-20% B |
| 3.1-4.0 min | 20% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deruxtecan: [M+H]+ → fragment ions (specific m/z to be optimized) |
| Deruxtecan-d8: [M+H]+ → fragment ions (specific m/z to be optimized) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.[4][5] The following parameters were assessed:
| Validation Parameter | Result |
| Linearity | The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. |
| Accuracy and Precision | Intra- and inter-day accuracy and precision were within ±15% for all QC levels. |
| Recovery | The extraction recovery of Deruxtecan was consistent and reproducible across all QC levels. |
| Matrix Effect | No significant matrix effect was observed. |
| Stability | Deruxtecan was found to be stable in urine under various storage and handling conditions. |
Deruxtecan Mechanism of Action
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Deruxtecan in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for investigating the clinical pharmacology of Trastuzumab Deruxtecan.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Use of Deruxtecan-d6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Deruxtecan-d6 as a critical tool in the assessment of drug-drug interactions (DDIs). The information is intended to guide researchers in the design and execution of both in vitro and in vivo studies to evaluate the DDI potential of investigational drugs with Deruxtecan, the cytotoxic payload of the antibody-drug conjugate Trastuzumab Deruxtecan (T-DXd).
Introduction
Deruxtecan (DXd) is a potent topoisomerase I inhibitor. As the payload of a successful antibody-drug conjugate, understanding its metabolic and transport pathways is crucial for predicting and managing potential drug-drug interactions. The primary metabolite of DXd is formed via cytochrome P450 3A4 (CYP3A4). Additionally, DXd is a substrate for drug transporters such as OATP1B, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).[1] Therefore, co-administration of drugs that inhibit or induce these enzymes and transporters could alter the systemic exposure of Deruxtecan, potentially impacting its efficacy and safety profile.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use is essential for accurate and precise quantification of the analyte in complex biological matrices by correcting for variability during sample preparation and analysis.
Application 1: In Vitro CYP3A4 Inhibition Assay
This protocol outlines a typical in vitro experiment to assess the potential of a new chemical entity (NCE) to inhibit the metabolism of Deruxtecan by CYP3A4.
Experimental Protocol
-
Materials:
-
Deruxtecan
-
This compound (as internal standard)
-
Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Test compound (NCE)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
-
Procedure:
-
Prepare a stock solution of Deruxtecan in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the NCE and the positive control in the incubation buffer.
-
In a 96-well plate, combine the HLM or supersomes, Deruxtecan, and the NCE/positive control dilutions.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Stop the reaction by adding cold quenching solution containing this compound.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Deruxtecan from matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Deruxtecan and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Deruxtecan to this compound.
-
Determine the percent inhibition of Deruxtecan metabolism at each NCE concentration relative to the vehicle control.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example Data for CYP3A4 Inhibition of Deruxtecan Metabolism
| Compound | IC50 (µM) |
| NCE-1 | 12.5 |
| NCE-2 | > 50 |
| Ketoconazole | 0.05 |
Note: The data presented are for illustrative purposes only.
Experimental Workflow
Application 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol describes a typical crossover study design in animal models or human subjects to evaluate the effect of a co-administered drug on the pharmacokinetics of Deruxtecan.
Experimental Protocol
-
Study Design:
-
A two-period, two-sequence crossover design is often employed.
-
Period 1: Subjects receive a single dose of Trastuzumab Deruxtecan.
-
Washout Period: A sufficient time to ensure complete elimination of the drug.
-
Period 2: Subjects receive the interacting drug for a specified duration to achieve steady-state concentrations, followed by a single dose of Trastuzumab Deruxtecan.
-
A control group receiving placebo instead of the interacting drug may be included.
-
-
Sample Collection:
-
Serial blood samples are collected at predetermined time points after the administration of Trastuzumab Deruxtecan in both periods (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing this compound as the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method similar to the one described in Application 1 to quantify the concentrations of Deruxtecan in the plasma samples.
-
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters of Deruxtecan, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2), for both treatment periods using non-compartmental analysis.
-
Perform statistical analysis (e.g., analysis of variance) on the log-transformed PK parameters to determine the geometric mean ratios and 90% confidence intervals for Cmax and AUC.
-
A clinically significant interaction is typically concluded if the 90% confidence intervals for the ratio of geometric means fall outside the pre-specified equivalence range (e.g., 80-125%).
-
Data Presentation
Table 2: Example Pharmacokinetic Parameters of Deruxtecan With and Without a Co-administered CYP3A4 Inhibitor
| Parameter | Deruxtecan Alone (Mean ± SD) | Deruxtecan + Inhibitor (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 150 ± 35 | 180 ± 42 | 1.20 (1.05 - 1.37) |
| AUC0-t (ng*h/mL) | 1200 ± 250 | 1800 ± 310 | 1.50 (1.30 - 1.73) |
| t1/2 (h) | 24 ± 5 | 26 ± 6 | - |
Note: The data presented are for illustrative purposes only.
DDI Study Logical Flow
Deruxtecan Metabolism and Transport Pathways
The following diagram illustrates the key metabolic and transport pathways for Deruxtecan (DXd) that are relevant for DDI studies.
References
Standard Operating Procedure for the Preparation of Deruxtecan-d6 Stock Solution
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Deruxtecan-d6, a deuterated form of the topoisomerase I inhibitor payload used in antibody-drug conjugates.[1][2] This procedure is intended for researchers, scientists, and drug development professionals who require a standardized method for solubilizing and storing this compound for use in various in vitro and in vivo experimental settings. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound stock solutions, maintaining its integrity and stability for downstream applications.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Parameter | Value | Source |
| Molecular Weight | ~1040.1 g/mol | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Solubility in DMSO | Up to 100 mg/mL (approximately 96.7 mM) | [4] |
| Recommended Storage | -20°C or -80°C | [5] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements.
4.1 Pre-Preparation:
-
Ensure all work is performed in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
4.2 Weighing the Compound:
-
Tare a sterile, tared microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.04 mg of this compound.
4.3 Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example of a 10 mM stock solution from 1.04 mg of powder, you would add 100 µL of DMSO.
-
Cap the tube securely and vortex gently until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
4.4 Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
This compound is a potent cytotoxic agent. Handle with extreme care and always use appropriate personal protective equipment. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C52H56FN9O13 | CID 163408772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
Application Notes and Protocols for the Analysis of Deruxtecan-d6 in Cerebrospinal Fluid for Brain Metastases Studies
For: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of a deuterated internal standard, Deruxtecan-d6, in the quantitative analysis of deruxtecan in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended to support preclinical and clinical research aimed at understanding the CNS pharmacokinetics of T-DXd in the context of brain metastases.
Mechanism of Action and Rationale for CSF Analysis
Analyzing deruxtecan levels in the CSF offers a minimally invasive method to assess the extent of drug delivery to the CNS. This information is critical for:
-
Establishing a pharmacokinetic profile of deruxtecan in the CNS.
-
Investigating the relationship between CSF drug concentration and clinical outcomes (e.g., tumor response, progression-free survival).
-
Optimizing dosing strategies to enhance CNS efficacy.
Quantitative Data Summary
Currently, there is a lack of published clinical data on the specific concentrations of deruxtecan in the cerebrospinal fluid of patients treated with T-DXd. The table below is intended as a template for researchers to populate as data becomes available. Preclinical evidence suggests that the deruxtecan payload is found in the brain following T-DXd administration.[9]
| Analyte | Matrix | Subject | T-DXd Dose | Timepoint | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |
| Deruxtecan | CSF | Human | e.g., 5.4 mg/kg | e.g., 24h post-infusion | Data not available | Data not available | |
| Deruxtecan | Brain Tissue | Murine Xenograft Model | Not specified | Not specified | Qualitatively Detected | Not applicable | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway targeted by T-DXd and the general workflow for CSF analysis.
Caption: HER2 signaling pathway and mechanism of action of Trastuzumab Deruxtecan.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 3. Streamlining the Bioanalysis of Antibody-Drug Conjugates (ADCs): Simultaneous Determination of Total Antibodies and Conjugated Payloads - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Liquid chromatography tandem mass spectrometry assay for topiramate analysis in plasma and cerebrospinal fluid: validation and comparison with fluorescence-polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trastuzumab deruxtecan in patients with central nervous system involvement from HER2-positive breast cancer: The DEBBRAH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dramatic Clinical Response to Trastuzumab-Deruxtecan in a Patient with HER-2 Low Breast Cancer with Untreated Leptomeningeal Metastasis and Hydrocephalus [mdpi.com]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Deruxtecan-d6 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deruxtecan-d6.
Troubleshooting Isotopic Exchange
Isotopic exchange, particularly the back-exchange of deuterium for hydrogen, is a critical challenge in the bioanalysis of deuterated internal standards like this compound. This can lead to an underestimation of the analyte concentration. This section provides a step-by-step guide to identifying and mitigating this issue.
Question: My quantitative results for Deruxtecan are inconsistent and show high variability. Could isotopic exchange of my this compound internal standard be the cause?
Answer: Yes, inconsistent and variable results are classic symptoms of isotopic exchange in the deuterated internal standard. If the deuterium atoms on this compound are replacing with hydrogen atoms from the solvent or matrix, the mass spectrometer will detect a lower amount of the internal standard than what was initially added. This will lead to inaccuracies in the calculated concentration of the analyte.
To diagnose this issue, you can perform a simple experiment:
-
Prepare a series of standards: Prepare your this compound standard in the final reconstitution solvent at a known concentration.
-
Incubate at different conditions: Aliquot the standard and incubate at various pH values (e.g., pH 4, 7, 9) and temperatures (e.g., 4°C, room temperature, 37°C) for different durations.
-
Analyze and monitor: Analyze these samples by LC-MS/MS and monitor the peak area of this compound and the appearance of a peak at the m/z of unlabeled Deruxtecan. A decrease in the this compound peak area and a corresponding increase in the unlabeled Deruxtecan peak area over time and under certain conditions is a clear indication of isotopic exchange.
Below is a troubleshooting workflow to help you systematically address this issue.
Question: I have confirmed that isotopic exchange is occurring. What are the best practices to minimize it during sample preparation and analysis?
Answer: Minimizing isotopic exchange requires careful control of the experimental conditions. The primary factors that influence the rate of exchange are pH, temperature, and the solvent composition.
Best Practices for Minimizing Isotopic Exchange:
-
pH Control: Maintain a neutral or slightly acidic pH (ideally between pH 5 and 7) throughout the sample preparation process. Avoid strongly acidic or basic conditions, as these can catalyze the exchange of deuterium for hydrogen.[1] The tetrapeptide linker of Deruxtecan is known to be stable in plasma but is cleaved by lysosomal cathepsins at acidic pH.[2] While the deuterated linker is expected to have similar stability, extreme pH should be avoided.
-
Temperature Control: Keep samples on ice or at 4°C whenever possible. Elevated temperatures can accelerate the rate of isotopic exchange.
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) as much as possible in your extraction and reconstitution steps. If aqueous solutions are necessary, use buffers with minimal proton-donating capacity.
-
Minimize Exposure Time: Reduce the time that this compound is in contact with aqueous solutions, especially at non-ideal pH or elevated temperatures.
-
Storage: Store stock solutions of this compound in an aprotic solvent at -20°C or below. For long-term storage, lyophilization is recommended to prevent exchange with atmospheric moisture.
The following table summarizes the key parameters to control:
| Parameter | Recommendation to Minimize Isotopic Exchange | Rationale |
| pH | Maintain between 5 and 7 | Both acidic and basic conditions can catalyze deuterium-hydrogen exchange. |
| Temperature | Keep samples at 4°C or on ice | Higher temperatures increase the rate of chemical reactions, including isotopic exchange. |
| Solvent | Use aprotic solvents (e.g., ACN, MeOH) where possible | Aprotic solvents lack exchangeable protons, thus minimizing the source of back-exchange. |
| Time | Minimize exposure to aqueous solutions | The longer the exposure, the greater the potential for exchange to occur. |
| Storage | Store in aprotic solvent at ≤ -20°C or lyophilized | Prevents degradation and exchange with residual water or atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium atoms located on this compound?
A1: The six deuterium atoms in this compound are located on the linker portion of the molecule, specifically on the two glycine residues of the tetrapeptide linker (Gly-Gly-Phe-Gly). This strategic placement on carbon atoms, rather than heteroatoms like oxygen or nitrogen, is intended to minimize the potential for isotopic exchange.
Q2: What is the expected mass shift for this compound compared to the unlabeled compound?
A2: The expected mass shift is +6 Da. However, due to the natural isotopic abundance of elements like carbon and nitrogen, you will observe a distribution of isotopic peaks for both the labeled and unlabeled compounds in the mass spectrometer.
Q3: Can the mobile phase composition in my LC-MS/MS method contribute to isotopic exchange?
A3: Yes. While the exposure time to the mobile phase is relatively short, a mobile phase with a high aqueous content and an extreme pH can contribute to on-column isotopic exchange. It is advisable to use mobile phases with a pH as close to neutral as possible and to minimize the analysis time.
Q4: Are there alternative internal standards I can use if I cannot resolve the isotopic exchange issue with this compound?
A4: While a deuterated internal standard is generally preferred due to its similar physicochemical properties to the analyte, if isotopic exchange is persistent and cannot be controlled, you could consider using a stable isotope-labeled (SIL) internal standard with ¹³C or ¹⁵N isotopes. These are generally less prone to exchange. Another option is to use a structural analog of Deruxtecan as an internal standard, though this may not perfectly mimic the extraction and ionization behavior of the analyte.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: Add an appropriate amount of this compound stock solution (in an organic solvent like acetonitrile) to the plasma sample to achieve the desired final concentration. Vortex briefly.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
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Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Deruxtecan Analysis
This is a starting point for method development. The specific column, mobile phases, and mass spectrometer parameters should be optimized.
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LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute Deruxtecan.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Deruxtecan and this compound. These should be determined by direct infusion of the compounds.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between experimental conditions and the potential for isotopic exchange, guiding the user toward a solution.
References
Technical Support Center: Optimizing LC-MS for Deruxtecan and Deruxtecan-d6 Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography-mass spectrometry (LC-MS) detection of Deruxtecan and its deuterated internal standard, Deruxtecan-d6.
Frequently Asked Questions (FAQs)
Q1: What are the different analytical approaches for Deruxtecan using LC-MS?
A1: The analysis of Deruxtecan, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), can be approached at different levels using LC-MS. These include:
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Intact ADC Analysis: Characterizing the entire T-DXd molecule, often under native conditions to determine the drug-to-antibody ratio (DAR).[1][2]
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Subunit Analysis: Analyzing the light and heavy chains of the antibody after reduction or digestion to understand drug distribution.
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Peptide Mapping: Digesting the ADC into smaller peptides to identify conjugation sites and post-translational modifications.[1][3]
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Released Payload Quantification: Measuring the concentration of the liberated Deruxtecan in biological matrices, which is crucial for pharmacokinetic (PK) studies. This is where this compound is used as an internal standard.
Q2: Why is a deuterated internal standard like this compound important for quantification?
A2: A deuterated internal standard (IS) like this compound is the gold standard for quantitative LC-MS bioanalysis.[4] It is chemically identical to the analyte (Deruxtecan) but has a slightly higher mass due to the deuterium atoms. This allows it to:
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Co-elute with the analyte during chromatography.
-
Experience similar ionization efficiency and matrix effects in the mass spectrometer.
-
Correct for variations in sample preparation, injection volume, and instrument response.
By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the IS's signal can be used to accurately calculate the analyte's concentration, significantly improving the precision and accuracy of the measurement.
Q3: What are the key considerations for sample preparation when analyzing Deruxtecan in biological matrices?
A3: Sample preparation is critical for accurate and sensitive quantification of Deruxtecan in biological matrices like plasma or serum. Key steps and considerations include:
-
Protein Precipitation: To remove large proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): For further cleanup and concentration of the analyte.
-
Immunocapture: Can be used to isolate the ADC before releasing the payload, providing a very clean sample.[3]
-
pH control: Maintaining an acidic pH can help stabilize the payload.[5]
-
Minimizing non-specific binding: Use of appropriate vials and solvents is important to prevent loss of the analyte.
A general procedure involves protein precipitation followed by SPE to achieve high and reproducible peptide recovery.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS analysis of Deruxtecan and this compound.
Issue 1: Poor Sensitivity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Parameters | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures to maximize the signal for both Deruxtecan and this compound.[3] |
| Incorrect Mass Transitions (MRM) | Verify the precursor and product ion m/z values for both the analyte and the internal standard. Perform an infusion of the standards to confirm the optimal transitions and collision energies. |
| Inefficient Sample Extraction | Evaluate the recovery of your sample preparation method. Try different protein precipitation solvents or SPE cartridges. Ensure the pH of the extraction solutions is optimal for Deruxtecan. |
| Analyte Degradation | Deruxtecan may be susceptible to degradation. Ensure samples are handled at low temperatures and consider the use of stabilizers. Maintain an acidic pH during sample processing and storage.[5] |
| Matrix Effects | Dilute the sample with the initial mobile phase to reduce matrix suppression. Improve sample cleanup using a more selective SPE method. Adjust chromatographic conditions to separate the analyte from interfering matrix components.[6] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with the Column | Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, TFA, although this can suppress ionization) or switch to a different column chemistry. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary.[6] |
| Injection Solvent Mismatch | Ensure the injection solvent is as similar as possible to the initial mobile phase. |
Issue 3: Inconsistent Internal Standard (IS) Response
| Possible Cause | Troubleshooting Step |
| Variable Recovery of IS | Ensure the IS is added early in the sample preparation process to account for losses during extraction. Verify the accuracy and precision of the IS spiking volume. |
| IS Contamination | Check for any potential sources of unlabeled Deruxtecan that could be interfering with the IS signal. |
| Different Matrix Effects on Analyte and IS | While a deuterated IS minimizes this, significant matrix effects can still cause divergence. Improve sample cleanup or chromatographic separation. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Deruxtecan Quantification
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Deruxtecan) | To be determined empirically |
| MRM Transition (this compound) | To be determined empirically |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies need to be optimized for the specific instrument being used.
Protocol: Sample Preparation of Deruxtecan from Plasma
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to dissolve.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4 °C.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of Deruxtecan in plasma.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asms.org [asms.org]
- 6. zefsci.com [zefsci.com]
Mitigating matrix effects in Deruxtecan-d6 quantitative assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deruxtecan-d6 quantitative assays. The following information is designed to help mitigate common challenges, particularly those related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This interference can lead to inaccurate and imprecise quantification.[2] For complex molecules like the cytotoxic payload of an antibody-drug conjugate (ADC), these effects can be pronounced and compromise the reliability of pharmacokinetic data.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used, and is it sufficient to overcome all matrix effects?
A2: A SIL internal standard (IS) is the preferred choice for quantitative LC-MS/MS assays. Ideally, it co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective normalization and improving data accuracy. However, even with a SIL IS, significant ion suppression can reduce the assay's sensitivity. Furthermore, if the SIL IS and the analyte have slightly different retention times, they may not experience the exact same matrix effect, potentially leading to quantification errors.
Q3: What are the most common sources of matrix effects in plasma-based this compound assays?
A3: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites.[1] These components can co-extract with this compound during sample preparation and interfere with the ionization process in the mass spectrometer.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to evaluate the MF in at least six different lots of the biological matrix.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
This issue often points towards significant ion suppression due to matrix effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor sensitivity and inconsistent results.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method that may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT but requires careful optimization of the extraction solvent.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences, particularly phospholipids, leading to lower matrix effects.[4]
-
-
Optimize Chromatographic Separation:
-
Ensure that this compound does not co-elute with regions of significant ion suppression. This can be visualized using a post-column infusion experiment.
-
Adjusting the gradient profile or using a different stationary phase can help separate the analyte from interfering matrix components.
-
-
Consider Alternative Internal Standard Strategies:
-
If a SIL IS is not available or if matrix effects are still problematic, a post-column infused-internal standard (PCI-IS) strategy can be employed. This approach has been shown to effectively normalize matrix effects for ADC payloads like Deruxtecan.
-
Issue 2: High Variability Between Different Plasma Lots
This indicates that the matrix effect is not consistent across different sources of the biological matrix.
Troubleshooting Workflow:
Caption: Workflow for addressing high inter-lot variability.
Detailed Steps:
-
Quantify Matrix Factor in Multiple Lots: As per regulatory guidance, assess the matrix factor in at least six different lots of plasma to understand the extent of the variability.
-
Enhance Sample Cleanup: If significant inter-lot variability is observed, the sample preparation method is likely not robust enough. Switching from PPT to a more rigorous method like SPE is recommended. Techniques specifically designed for phospholipid removal can be particularly effective.
-
Method Re-validation: After modifying the sample preparation protocol, it is crucial to re-validate the assay to ensure it meets the required criteria for accuracy, precision, and other validation parameters.
Quantitative Data Summary
The choice of sample preparation method has a significant impact on recovery and the extent of matrix effects. The following table provides an illustrative comparison based on general findings in the literature for small molecules and peptides, which can be extrapolated to payloads of ADCs.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Key Considerations |
| Protein Precipitation (PPT) | 80 - 100% | 0.5 - 1.5 (can be highly variable) | Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids. |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 0.7 - 1.2 | Cleaner extracts than PPT, but recovery can be lower and method development is more complex. |
| Solid-Phase Extraction (SPE) | 70 - 95% | 0.9 - 1.1 | Generally provides the cleanest extracts and minimizes matrix effects most effectively.[4] |
Experimental Protocols
Representative Protocol for this compound Quantification in Human Plasma
This protocol is a representative example based on common practices for ADC payload quantification and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (using Solid-Phase Extraction):
-
Objective: To extract this compound from human plasma while minimizing matrix components.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Deionized water
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate and quantify this compound.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example - to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for Deruxtecan and this compound need to be determined through infusion and optimization.
-
Collision Energy and other parameters: Optimize for maximum signal intensity.
-
Logical Relationship of Method Development:
Caption: Logical flow of bioanalytical method development for this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Deruxtecan-d6 detection in complex matrices
Welcome to the technical support center for the bioanalysis of Deruxtecan-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection and quantification of this compound in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound detection in complex matrices like plasma or tissue homogenates?
A1: The primary challenges stem from the complexity of the biological matrix, which can lead to:
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Matrix Effects: Co-eluting endogenous components, such as phospholipids and proteins, can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[1][2]
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Low Abundance: As a metabolite or a released payload from an antibody-drug conjugate (ADC), this compound may be present at very low concentrations, requiring highly sensitive analytical methods.[3]
-
Sample Preparation Inefficiencies: Incomplete extraction or recovery of this compound from the matrix during sample preparation can lead to underestimation of its concentration.
Q2: What is a suitable internal standard (IS) for the quantification of this compound?
A2: A stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard in quantitative LC-MS bioanalysis because it co-elutes with the analyte and experiences similar matrix effects.[4] Since this compound is already a deuterated form of Deruxtecan, it is typically used as an internal standard for the quantification of the non-labeled Deruxtecan. If you are quantifying this compound itself, you would ideally need a different isotopic version, such as ¹³C- or ¹⁵N-labeled Deruxtecan, to serve as the internal standard.
Q3: Which sample preparation technique is most effective for extracting this compound from plasma?
A3: The choice of sample preparation technique depends on the required level of cleanliness and sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development.[5][6] However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and concentrating the analyte, thereby improving sensitivity and reducing matrix effects.
Q4: What type of mass spectrometer is recommended for high-sensitivity detection of this compound?
A4: A triple quadrupole (QqQ) mass spectrometer is the most common and recommended platform for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[7] High-resolution mass spectrometers (HRMS) like Q-TOFs or Orbitraps can also be used for quantification and offer the advantage of full-scan data acquisition for metabolite identification.[5][8]
Troubleshooting Guides
Guide 1: Low Sensitivity / High Lower Limit of Quantification (LLOQ)
This guide provides a systematic approach to troubleshooting and improving low sensitivity in your this compound assay.
Caption: Troubleshooting workflow for low sensitivity of this compound.
Steps:
-
Optimize Mass Spectrometer Parameters:
-
Ensure the instrument is properly tuned and calibrated.
-
Perform infusion of a this compound standard solution to optimize MRM transitions (precursor and product ions) and collision energy.
-
Optimize ion source parameters (e.g., electrospray voltage, source temperature, nebulizer gas flow) to maximize the signal for this compound.
-
-
Evaluate Chromatographic Conditions:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will reduce the signal-to-noise ratio. Consider adjusting the mobile phase pH or organic content.
-
Retention Time: Ensure this compound is adequately retained and separated from the solvent front and major matrix interferences.
-
Column Choice: A column with a suitable stationary phase (e.g., C18) and dimensions (e.g., smaller particle size for higher efficiency) can improve peak shape and sensitivity.
-
-
Assess Sample Preparation Efficiency:
-
Extraction Recovery: Determine the percentage of this compound recovered from the matrix during the extraction process. Low recovery is a direct cause of low sensitivity.
-
Matrix Effects: If recovery is good but sensitivity is still low, significant ion suppression may be occurring. This can be quantitatively assessed.[1] Consider switching to a more effective sample cleanup method like SPE.
-
Guide 2: High Matrix Effects
This guide outlines the process for identifying and mitigating matrix effects in your this compound assay.
Caption: Workflow for assessing and mitigating matrix effects.
Steps:
-
Quantify Matrix Effect:
-
Perform a post-extraction spike experiment to quantitatively assess the matrix effect.[1] This involves comparing the peak area of this compound in a neat solution to its peak area in a post-spiked blank matrix extract. A matrix factor is calculated as:
-
Matrix Factor = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
-
A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. A deviation of more than 15% from 1 is generally considered significant.
-
-
Chromatographic Mitigation:
-
Improve Separation: Adjust the LC gradient to better separate this compound from the regions where phospholipids and other interferences typically elute.
-
Change Column: Switching to a column with a different chemistry or a narrower internal diameter can improve separation efficiency and reduce the amount of matrix components entering the MS source at the same time as the analyte.
-
-
Sample Preparation Mitigation:
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, but may compromise the LLOQ.[9]
-
Enhanced Cleanup: If matrix effects persist, a more rigorous sample preparation method is necessary. Transitioning from protein precipitation to solid-phase extraction (SPE) can significantly reduce interferences.
-
Quantitative Data Summary
The following tables provide representative data for a typical LC-MS/MS method for a small molecule drug like Deruxtecan in human plasma. Note: This data is illustrative and may require optimization for your specific laboratory conditions and instrumentation.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | Precursor Ion (Q1) > Product Ion (Q3) |
| This compound | Specific m/z to be determined |
Table 2: Representative Sample Preparation Recovery and Matrix Effect Data
| Preparation Method | Analyte | Mean Recovery (%) | Mean Matrix Factor |
| Protein Precipitation | This compound | 92.5 | 0.78 (Suppression) |
| Solid-Phase Extraction | This compound | 88.1 | 0.97 (Minimal Effect) |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Dilute with 100 µL of water (or mobile phase A) to reduce the organic content of the injected sample.[10]
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent (e.g., 50:50 acetonitrile:water) at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your sample preparation method (e.g., PPT). Spike the resulting clean supernatant with this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into blank plasma at low and high concentrations and then perform the extraction. This set is used to determine recovery.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]
-
Recovery (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) x 100
-
This technical support center provides a starting point for developing and troubleshooting your this compound bioanalytical methods. For further assistance, consulting specialized literature on ADC bioanalysis and LC-MS/MS method development is recommended.[11]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. lctsbible.com [lctsbible.com]
- 11. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape and chromatography with Deruxtecan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape and other chromatographic issues encountered during the analysis of Deruxtecan-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography challenging?
This compound is the deuterated form of Deruxtecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates (ADCs). As an ADC, Deruxtecan is linked to a monoclonal antibody, resulting in a large and complex molecule. The chromatography of such large molecules can be challenging due to their multiple interaction sites, potential for secondary interactions with the stationary phase, and susceptibility to denaturation. These factors can often lead to poor peak shapes, such as tailing, fronting, and broadening.[1][2][3] The deuterium labeling in this compound is primarily for use as an internal standard in mass spectrometry-based bioanalytical assays.[4]
Q2: What is the ideal peak shape in chromatography and why is it important?
The ideal peak shape in chromatography is a symmetrical, Gaussian peak. A good peak shape is crucial for accurate and reproducible quantification.[5] Poor peak shape can lead to incorrect peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[6]
Q3: What are the common types of poor peak shape observed with this compound?
Common peak shape issues include:
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Peak Tailing: The peak has an asymmetrical tail extending to the right. This is often caused by strong secondary interactions between the analyte and the stationary phase.
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Peak Fronting: The peak has an asymmetrical front, appearing as a leading shoulder. This can be a result of column overload or poor sample solubility.
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Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including extra-column volume and slow kinetics.[2][6]
-
Split Peaks: A single compound appears as two or more peaks, which can be caused by issues with the sample injection, a partially blocked column frit, or a void at the column inlet.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The chromatogram of this compound shows a peak with a significant tailing factor.
Possible Causes and Solutions:
-
Secondary Interactions: Strong interactions between the analyte and active sites (e.g., silanols) on the stationary phase are a common cause of tailing for large molecules.
-
Solution 1: Mobile Phase pH Adjustment: Modify the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH) or the analyte itself.
-
Solution 2: Increase Ionic Strength: Adding a salt (e.g., sodium chloride or sodium phosphate) to the mobile phase can help to mask secondary interaction sites on the stationary phase.[1]
-
Solution 3: Use of Mobile Phase Additives: Incorporate additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) to improve peak shape by ion-pairing or suppressing silanol interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
This protocol provides a systematic approach to investigating the effect of mobile phase composition on the peak shape of this compound.
1. Materials:
- This compound standard solution
- HPLC or UHPLC system with a UV or MS detector
- Reversed-phase C18 column suitable for large molecules (e.g., wide-pore, 300 Å)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Salt solutions (e.g., 1 M Sodium Chloride)
- pH meter and adjustment solutions (e.g., dilute formic acid, ammonium hydroxide)
2. Initial Conditions:
- Column: Wide-pore C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase: Gradient from 20% B to 80% B over 15 minutes
- Flow Rate: 0.8 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Detection: UV at 280 nm
3. Optimization Steps:
4. Data Analysis:
- Calculate the USP tailing factor or asymmetry factor for the this compound peak under each condition.
- Present the data in a table to compare the results and identify the optimal conditions.
Data Presentation: Effect of Mobile Phase on Peak Shape
Table 1: Influence of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase A pH | Peak Asymmetry Factor |
| 3.0 | 1.2 |
| 4.5 | 1.8 |
| 6.0 | 2.5 |
Table 2: Influence of Ionic Strength on this compound Peak Asymmetry (at pH 3.0)
| NaCl Concentration (mM) | Peak Asymmetry Factor |
| 0 | 1.2 |
| 50 | 1.1 |
| 150 | 1.0 |
Issue 2: Peak Broadening
Symptom: The this compound peak is excessively broad, leading to poor resolution and sensitivity.
Possible Causes and Solutions:
-
Sub-optimal Flow Rate: The flow rate may be too far from the optimal linear velocity for the column.
-
Solution: Perform a flow rate study to determine the optimal flow rate that provides the best efficiency (narrowest peaks).
-
-
High Mobile Phase Viscosity: A viscous mobile phase can lead to slow mass transfer and broader peaks.
-
Solution 1: Increase Column Temperature: Increasing the column temperature will decrease the mobile phase viscosity and improve diffusion, often resulting in sharper peaks.[6][7]
-
Solution 2: Change Organic Modifier: Acetonitrile has a lower viscosity than methanol and can sometimes provide sharper peaks.
-
-
Column Degradation: The column may be old or contaminated, leading to a loss of efficiency.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
Experimental Protocol: Investigating the Effect of Temperature on Peak Broadening
1. Materials and System: Same as the previous protocol.
2. Initial Conditions: Use the optimized mobile phase from the peak tailing experiment.
3. Temperature Study:
- Set the column temperature to 30 °C and inject the this compound standard.
- Increase the temperature in increments of 10 °C (e.g., 40 °C, 50 °C, 60 °C) and repeat the injection at each temperature.
- Record the peak width at half height (W1/2) and the retention time for each run.
4. Data Analysis:
- Plot the peak width as a function of temperature to identify the temperature that provides the narrowest peak.
- Note any changes in selectivity or retention time.
Data Presentation: Effect of Temperature on Peak Width
Table 3: Influence of Column Temperature on this compound Peak Width
| Column Temperature (°C) | Peak Width at Half Height (min) | Retention Time (min) |
| 30 | 0.25 | 12.8 |
| 40 | 0.20 | 11.5 |
| 50 | 0.18 | 10.2 |
| 60 | 0.17 | 9.1 |
Visualizations
References
- 1. Mobile Phase & Temp Impact on ADCs | Phenomenex [phenomenex.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Optimization of Deruxtecan-d6 for Bioanalytical Methods
Welcome to the technical support center for the optimization of Deruxtecan-d6 concentration in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the use of this compound as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the bioanalysis of Deruxtecan?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Deruxtecan. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an SIL-IS is considered the gold standard. It is chemically identical to the analyte (Deruxtecan) but has a higher mass due to the incorporation of deuterium atoms. Its primary role is to mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the quantification.
Q2: Why is optimizing the concentration of this compound critical?
A2: Optimizing the concentration of the internal standard is a crucial step in bioanalytical method development. An inappropriate concentration can lead to several issues:
-
Too low concentration: May result in a poor signal-to-noise ratio, leading to high variability in the response and inaccurate quantification, especially at the lower limit of quantification (LLOQ) of the analyte.
-
Too high concentration: Can cause ion suppression of the analyte, negatively impacting sensitivity. It may also lead to "cross-talk" or isotopic interference, where the isotope peaks of the internal standard contribute to the analyte's signal, leading to inaccuracies.
Q3: What are the general recommendations for selecting an initial concentration of this compound to test?
A3: A good starting point for the concentration of a stable isotope-labeled internal standard is typically in the mid-range of the calibration curve of the analyte. For an assay with a calibration curve for Deruxtecan from 1 to 500 ng/mL, a this compound concentration of 50-100 ng/mL would be a reasonable starting point for optimization experiments. The goal is to have a consistent and reproducible signal for the internal standard across all samples without interfering with the analyte's signal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in bioanalytical methods.
| Problem | Potential Cause | Recommended Action |
| High variability in this compound peak area across a run (>15% CV) | Inconsistent sample preparation (e.g., pipetting errors). | Review and retrain on the sample preparation protocol. Use calibrated pipettes. |
| Instability of this compound in the sample matrix or processing solutions. | Perform stability experiments (e.g., bench-top, freeze-thaw) for this compound in the relevant matrices and solutions. | |
| LC-MS/MS system instability (e.g., fluctuating spray, detector fatigue). | Run system suitability tests before the analytical batch. Check for any leaks or blockages in the LC system. Clean the MS source. | |
| Poor signal-to-noise (S/N) for this compound at LLOQ | The concentration of this compound is too low. | Increase the concentration of the this compound spiking solution. Ensure the final concentration in the sample is sufficient to provide a robust signal. |
| Ion suppression from the biological matrix. | Optimize the sample preparation method to remove more matrix components (e.g., use a more rigorous solid-phase extraction protocol). Adjust chromatographic conditions to separate this compound from co-eluting matrix components. | |
| Analyte (Deruxtecan) signal is suppressed at higher concentrations | The concentration of this compound is too high, causing competition for ionization. | Reduce the concentration of the this compound internal standard. The IS response should not saturate the detector. |
| Inaccurate quantification at the upper limit of quantification (ULOQ) | Isotopic contribution from this compound to the Deruxtecan signal ("cross-talk"). | Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. Check the purity of the this compound standard for any unlabeled Deruxtecan. |
| Chromatographic peak for this compound is fronting or tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. |
| Column overload. | If the concentration is very high, consider reducing it. | |
| This compound does not co-elute with Deruxtecan | Isotopic effect of deuterium labeling can sometimes cause a slight shift in retention time. | This is generally acceptable if the shift is small and consistent. If the shift is significant, it may indicate that the IS is not tracking the analyte's behavior in the matrix perfectly. Re-evaluation of the chromatographic method may be necessary. For most applications with modern UHPLC systems, this effect is minimal. |
Experimental Protocols
The following are model experimental protocols for the optimization and validation of a bioanalytical method for Deruxtecan using this compound as an internal standard. These are illustrative examples based on established bioanalytical principles, as specific validated methods for this compound are not always publicly available.
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the quantification of Deruxtecan.
Methodology:
-
Prepare a series of this compound spiking solutions in an appropriate solvent (e.g., 50:50 acetonitrile:water) at concentrations of 10, 50, 100, and 200 ng/mL.
-
Prepare three sets of quality control (QC) samples in the relevant biological matrix (e.g., human plasma) at low, medium, and high concentrations of Deruxtecan (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL).
-
Process the QC samples using the established sample preparation method (e.g., protein precipitation or solid-phase extraction). In parallel, spike each set of QC samples with one of the this compound concentrations.
-
Analyze the processed samples by LC-MS/MS.
-
Evaluate the results:
-
Assess the peak area response and signal-to-noise ratio of this compound at each concentration.
-
Calculate the coefficient of variation (%CV) of the this compound peak area at each concentration across the QC levels.
-
Evaluate the accuracy and precision of the Deruxtecan quantification at each QC level for each this compound concentration.
-
-
Select the optimal concentration: The optimal this compound concentration is the one that provides a consistent response (%CV < 15%) across all QC levels and results in the best accuracy and precision for the analyte, without causing ion suppression.
Data Presentation:
Table 1: Evaluation of this compound Concentration on Internal Standard Response
| This compound Concentration (ng/mL) | Mean Peak Area (n=9) | %CV of Peak Area | Mean S/N at LLOQ |
| 10 | 5,000 | 18.2 | 15 |
| 50 | 25,000 | 8.5 | 75 |
| 100 | 52,000 | 6.2 | 150 |
| 200 | 110,000 | 5.8 | >200 |
Table 2: Impact of this compound Concentration on Analyte Quantification Accuracy
| This compound Concentration (ng/mL) | Low QC (3 ng/mL) %Accuracy | Mid QC (75 ng/mL) %Accuracy | High QC (400 ng/mL) %Accuracy |
| 10 | 88.5 | 95.2 | 98.1 |
| 50 | 98.2 | 101.5 | 102.3 |
| 100 | 99.1 | 100.8 | 101.5 |
| 200 | 95.3 | 96.5 | 97.8 |
Based on this illustrative data, 100 ng/mL would be chosen as the optimal concentration for this compound.
Protocol 2: Validated LC-MS/MS Method for Deruxtecan in Human Plasma
Objective: To provide a validated method for the quantification of Deruxtecan in human plasma using an optimized concentration of this compound.
Methodology:
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deruxtecan: [Precursor Ion] > [Product Ion] this compound: [Precursor Ion+6] > [Product Ion+x] |
| Calibration Range | 1 - 500 ng/mL |
Note: Specific MRM transitions would need to be optimized for the specific instrument used.
Visualizations
Technical Support Center: Overcoming Challenges with Deuterated Standards in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated standards in mass spectrometry experiments.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common issues. Each topic includes a series of questions and answers to help you identify and resolve problems in your experimental workflow.
Isotopic Purity and Interference
Q1: My analytical signal for the analyte is higher than expected, especially at low concentrations. Could my deuterated internal standard be the cause?
A1: Yes, this could be due to the presence of an unlabeled analyte as an impurity in your deuterated internal standard. This impurity will contribute to the signal of the target analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantitation (LLOQ).[1] Regulatory guidelines suggest that the interference from the internal standard at the analyte's mass transition should be less than 20% of the LLOQ response.[2]
Q2: How can I check for the presence of unlabeled analyte in my deuterated standard?
A2: You can assess this by injecting a high concentration of the deuterated internal standard solution (without the analyte) and monitoring the mass transition of the unlabeled analyte. Any signal detected will indicate the presence of this impurity.
Q3: What are the acceptable limits for unlabeled analyte in a deuterated standard?
A3: While there are no universal regulatory limits for the purity of the raw material, the impact on your assay is what's critical. As a general guideline, the response of the unlabeled analyte in a blank sample spiked only with the internal standard should not exceed 20% of the response of the analyte at the LLOQ.[2]
Chromatographic Issues: Co-elution and Peak Shape
Q1: I'm observing a slight separation between my analyte and its deuterated internal standard. Is this normal and can it affect my results?
A1: While deuterated standards are expected to have very similar chromatographic behavior to the analyte, small shifts in retention time can occur. This is known as the chromatographic isotope effect.[3] This separation can become problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement as they elute.[4]
Q2: Why does my deuterated standard elute at a slightly different time than the analyte?
A2: The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its polarity and interaction with the stationary phase.[5] The magnitude of this effect can depend on the number and location of the deuterium atoms.[4]
Q3: My deuterated internal standard peak is split, but the analyte peak looks fine. What could be the cause?
A3: Peak splitting of the internal standard, when the analyte peak is normal, can be due to several factors. One possibility is contamination of the internal standard with a related compound. It's also possible that there are issues with how the internal standard is being introduced into the system, or interactions with the column that are specific to the deuterated form.[6] In some cases, if the sample solvent has a different pH or organic concentration than the mobile phase, it can cause peak shape issues.[6]
Isotopic Exchange (H/D Exchange)
Q1: What is H/D exchange and why is it a problem?
A1: H/D exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[7] This can lead to a decrease in the signal of your deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of your quantification.
Q2: How can I prevent H/D exchange?
A2: To minimize H/D exchange, it's crucial to select a deuterated standard where the deuterium atoms are placed on stable positions, such as on a carbon atom, and not on heteroatoms like oxygen or nitrogen (e.g., -OH, -NH).[8] Additionally, be mindful of the pH of your solutions, as both acidic and basic conditions can catalyze H/D exchange.[7] Proper storage of the deuterated standard, such as under an inert gas and at low temperatures, can also help maintain its isotopic stability.[8]
Q3: How can I test for H/D exchange in my method?
A3: You can assess the stability of your deuterated standard by incubating it in your sample matrix or mobile phase under various conditions (e.g., different pH values, temperatures, and time points) and then analyzing the sample to see if there is any loss of the deuterated signal and a corresponding increase in the unlabeled signal.
Matrix Effects
Q1: I thought using a deuterated internal standard was supposed to eliminate matrix effects. Why am I still seeing variability in my results?
A1: While deuterated internal standards are excellent tools for compensating for matrix effects, they are not always a perfect solution.[9] Differential matrix effects can occur when the analyte and the internal standard are affected differently by interfering components in the sample matrix. This can be exacerbated by any chromatographic separation between the analyte and the deuterated standard.
Q2: How can I determine if I have a matrix effect issue?
A2: A common method to assess matrix effects is to compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix sample after extraction.[10] A significant difference in the peak areas suggests the presence of matrix effects.
Q3: What can I do to mitigate matrix effects when using a deuterated standard?
A3: To minimize matrix effects, focus on improving your sample preparation to remove interfering components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, optimizing your chromatographic separation to ensure co-elution of the analyte and internal standard is crucial. If significant matrix effects persist, you may need to prepare your calibration standards in the same matrix as your samples.[11]
Section 2: Quantitative Data Summary
The following tables provide a summary of quantitative data related to the challenges discussed above.
Table 1: Impact of Deuterium Substitution on Chromatographic Retention Time
| Compound Class | Number of Deuterium Atoms | Observed Retention Time Shift (Analyte vs. Standard) | Reference |
| Amino Acids (as Me-PFP derivatives) | 3 | 1.002 to 1.006 (retention time ratio H/D) | [5] |
| Aldehydes (as DNPH derivatives) | 3 | Significant effect on retention time shift | [12] |
| Peptides | Not specified | Median shift of 3 seconds in UPLC | [3] |
| Olanzapine Metabolite (DES) | 8 | Greater chromatographic resolution than D3 analog | [4] |
Table 2: Regulatory Guidance on Interference in Bioanalytical Methods
| Type of Interference | Source | Regulatory Body | Recommended Acceptance Criteria | Reference |
| Internal Standard on Analyte | Cross-talk | FDA/EMA | Response in blank + IS sample should be ≤ 20% of LLOQ response | [2] |
| Analyte on Internal Standard | Cross-talk | FDA/EMA | Response in blank + ULOQ analyte sample should be ≤ 5% of IS response | [2] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and validate the use of deuterated standards.
Protocol 1: Assessment of Isotopic Purity and Unlabeled Analyte Impurity
Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated internal standard stock solution.
Methodology:
-
Prepare a High-Concentration Internal Standard Solution: Dilute the deuterated internal standard stock solution in an appropriate solvent (e.g., methanol/water) to a concentration that is representative of the highest concentration used in your analytical runs.
-
LC-MS/MS Analysis:
-
Inject the high-concentration internal standard solution onto the LC-MS/MS system.
-
Acquire data using the MRM transitions for both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Integrate the peak area of the signal observed in the unlabeled analyte's MRM channel.
-
Prepare a calibration curve for the unlabeled analyte.
-
Quantify the amount of unlabeled analyte in the deuterated standard solution using the calibration curve.
-
Calculate the percentage of the unlabeled impurity relative to the concentration of the deuterated standard.
-
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To assess the stability of the deuterium label on the internal standard under experimental conditions.
Methodology:
-
Prepare Test Samples:
-
Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) and the mobile phase.
-
-
Incubation:
-
Incubate the prepared samples at different pH levels (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
At each time point, extract the samples using your established method.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples and monitor the peak areas of both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Plot the peak area of the deuterated standard over time for each condition. A significant decrease in the peak area indicates potential H/D exchange.
-
Concurrently, plot the peak area of the unlabeled analyte. A corresponding increase in its signal would confirm H/D exchange.
-
Protocol 3: Quantifying Matrix Effects
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the analyte and internal standard into the final extract at the same concentrations as Set A.
-
Set C (Matrix-Matched): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B).
-
Calculate Internal Standard Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Section 4: Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting issues with deuterated standards.
Caption: Troubleshooting workflow for isotopic purity issues.
Caption: Logic for addressing analyte and IS peak separation.
Caption: Workflow for evaluating H/D exchange stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Deruxtecan-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of deruxtecan-d6 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound, the internal standard (IS)?
A1: The fundamental assumption in bioanalytical methods using an internal standard is that the IS and the analyte behave similarly during sample preparation, extraction, and analysis. If the internal standard, this compound, degrades during storage or sample processing, it will no longer accurately compensate for the variability of the analyte (deruxtecan). This can lead to inaccurate and unreliable quantification of the drug in the samples.[1][2] Regulatory agencies like the FDA and EMA require thorough validation of the stability of both the analyte and the internal standard.[3][4]
Q2: What are the key stability experiments that need to be performed for this compound?
A2: The stability of this compound should be evaluated under various conditions that mimic the sample lifecycle from collection to analysis. Key experiments include:
-
Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles.[5][6]
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that reflects the time samples might be left out during processing.[7]
-
Long-Term Stability: Determines the stability of the IS in the biological matrix at intended storage temperatures (e.g., -20°C or -80°C) over a period that covers the expected duration of the study.[5][8]
-
Stock and Working Solution Stability: Confirms the stability of the this compound solutions used to spike into samples.
Q3: What are the acceptable limits for stability assessments of an internal standard?
A3: According to regulatory guidelines from bodies like the FDA and EMA, the mean concentration of the quality control (QC) samples at each level should be within ±15% of the nominal concentration.[4]
Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?
A4: Yes, while stable isotope-labeled internal standards are considered the gold standard, they can present challenges.[1][9] Potential issues include:
-
Chromatographic shifts: The deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte.[2][10]
-
Differential matrix effects: The analyte and the IS may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[11]
-
Isotopic instability: In some cases, there can be a back-exchange of deuterium with hydrogen from the surrounding environment.[12]
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| High variability in this compound response across a run | Inconsistent sample preparation, instrument instability, matrix effects, partial degradation of the IS.[2] | Review sample preparation steps for consistency. Check instrument performance. Investigate for matrix effects by analyzing post-extraction spiked samples. Re-evaluate bench-top stability of this compound. |
| This compound stability fails freeze-thaw criteria | The molecule is inherently unstable to repeated freeze-thaw cycles. Inappropriate storage containers or procedures.[6][13] | Minimize the number of freeze-thaw cycles for study samples. Aliquot samples into smaller volumes before initial freezing. Evaluate the stability for a reduced number of freeze-thaw cycles. |
| Declining this compound signal during a long analytical run | Instability of the processed sample in the autosampler. | Assess the post-preparative (autosampler) stability of this compound in the reconstituted extract for the expected duration of the analytical run. |
| Poor accuracy and precision in QC samples | Instability of stock or working solutions. Inaccurate spiking concentrations. Degradation of this compound in the matrix. | Verify the stability of the stock and working solutions of this compound. Re-prepare calibration standards and QC samples. Conduct a full stability assessment of this compound in the specific biological matrix. |
Quantitative Data Summary
The following tables present illustrative stability data for this compound based on typical acceptance criteria for bioanalytical method validation. This data is for demonstration purposes and should be confirmed by laboratory-specific validation experiments.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Nominal |
| This compound | 5 | 1 | 4.95 | 99.0 |
| 5 | 3 | 4.88 | 97.6 | |
| 5 | 5 | 4.75 | 95.0 | |
| This compound | 500 | 1 | 505 | 101.0 |
| 500 | 3 | 498 | 99.6 | |
| 500 | 5 | 490 | 98.0 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Spiked Concentration (ng/mL) | Storage Duration (hours) | Mean Measured Concentration (ng/mL) | % Nominal |
| This compound | 5 | 0 | 5.02 | 100.4 |
| 5 | 6 | 4.97 | 99.4 | |
| 5 | 24 | 4.85 | 97.0 | |
| This compound | 500 | 0 | 501 | 100.2 |
| 500 | 6 | 499 | 99.8 | |
| 500 | 24 | 492 | 98.4 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Spiked Concentration (ng/mL) | Storage Duration (months) | Mean Measured Concentration (ng/mL) | % Nominal |
| This compound | 5 | 1 | 5.01 | 100.2 |
| 5 | 6 | 4.93 | 98.6 | |
| 5 | 12 | 4.81 | 96.2 | |
| This compound | 500 | 1 | 503 | 100.6 |
| 500 | 6 | 496 | 99.2 | |
| 500 | 12 | 488 | 97.6 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a bulk pool of the biological matrix (e.g., human plasma) with this compound at low and high QC concentration levels.
-
Aliquoting: Aliquot the spiked matrix into multiple polypropylene tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5).
-
Analysis: After each specified freeze-thaw cycle, analyze a set of samples.
-
Data Evaluation: Calculate the mean concentration and compare it to the baseline (Cycle 0) concentration. The deviation should be within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a bulk pool of the biological matrix with this compound at low and high QC concentration levels.
-
Aliquoting: Aliquot the spiked matrix into polypropylene tubes.
-
Storage: Place the aliquots on the bench at room temperature for a specified duration (e.g., 6, 12, or 24 hours), reflecting the expected sample handling time.
-
Analysis: Analyze the samples at the end of the storage period.
-
Data Evaluation: Compare the mean concentration of the stored samples to that of freshly prepared samples. The deviation should be within ±15%.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
Navigating Ion Suppression for Deruxtecan-d6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when analyzing Deruxtecan-d6 in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte of interest (Deruxtecan) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3][4] Given that Deruxtecan is a payload from an antibody-drug conjugate (ADC), it is often measured in complex biological matrices like plasma or tissue homogenates, which are rich in potential sources of ion suppression such as phospholipids, salts, and proteins.[1][5]
Q2: How can I determine if ion suppression is affecting my this compound assay?
A2: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression occurs.[6][7] A constant flow of this compound solution is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. Any dip in the baseline signal of this compound indicates the retention time of interfering components.[5]
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of ion suppression.[3][7] The response of this compound in a blank matrix extract is compared to its response in a neat solvent. The percentage of ion suppression is calculated using the formula: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100%.
Q3: My this compound internal standard is also suppressed. Is this a problem?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression.[1][6] If both are suppressed to the same extent, the analyte-to-internal standard peak area ratio should remain constant, allowing for accurate quantification.[1] However, if the suppression is not uniform for both, it can lead to inaccurate results.[6] It is crucial to ensure complete co-elution of Deruxtecan and this compound.[8]
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed for Deruxtecan and this compound
This is a common issue when developing LC-MS methods for ADCs in complex matrices. The following steps provide a systematic approach to mitigate this problem.
Step 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[1]
-
Strategy Comparison:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interferences.[5] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may form emulsions.[5] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Offers high selectivity and can provide very clean extracts.[1] | Requires method development to select the appropriate sorbent and elution conditions. |
| Immunocapture | Uses antibodies to selectively isolate the target analyte. | Highly specific and can significantly reduce matrix effects.[9] | Can be expensive and may require specific antibody development. |
-
Recommendation: Start with a simple protein precipitation. If ion suppression persists, move to a more selective technique like SPE. For ADCs, specific SPE cartridges designed for hydrophobic payloads can be effective.
Step 2: Optimize Chromatographic Conditions
Chromatographic separation aims to resolve Deruxtecan and this compound from co-eluting matrix interferences.[4][6]
-
Key Parameters to Optimize:
| Parameter | Strategy | Rationale |
| LC Column | Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). | Different stationary phases provide different selectivities for separating the analyte from matrix components. |
| Mobile Phase | Modify the organic solvent (e.g., methanol vs. acetonitrile) and the aqueous phase pH.[4] | Altering the mobile phase can change the elution profile of both the analyte and interferences. For ADCs with acid-labile linkers, adjusting the mobile phase pH can be critical.[10] |
| Gradient Profile | Adjust the gradient slope and duration. | A shallower gradient can improve the resolution between closely eluting peaks. |
| Flow Rate | Reduce the flow rate. | Lower flow rates can improve ionization efficiency and reduce the impact of matrix effects.[2] |
Step 3: Adjust Mass Spectrometer Source Conditions
While less common for mitigating ion suppression, optimizing source parameters can sometimes help.
-
Parameters to Consider:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, but Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2]
-
Source Temperature and Gas Flows: Optimize these to ensure efficient desolvation and ionization.
-
Issue 2: Inconsistent Ion Suppression Between Samples
Variability in ion suppression across a sample batch can lead to poor precision and accuracy.
-
Potential Cause: Differences in the sample matrix between individual samples (e.g., patient to patient variability).
-
Mitigation Strategies:
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[1][11] This helps to normalize the matrix effect across the analytical run.
-
Standard Addition: In cases of high matrix variability, the standard addition method can be employed where known amounts of the analyte are spiked into each sample to create a calibration curve within that specific matrix.[4][7]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into a T-connector placed between the LC column outlet and the mass spectrometer inlet.
-
Equilibrate the system: Begin the LC gradient with the infusion running until a stable baseline for the this compound signal is achieved.
-
Inject a blank matrix extract: Prepare a blank matrix sample using the same extraction procedure as for the study samples and inject it onto the LC-MS system.
-
Monitor the signal: Observe the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[5]
Protocol 2: Quantitative Evaluation of Matrix Factor
-
Prepare two sets of samples:
-
Set A (Spiked Post-Extraction): Extract blank biological matrix and then spike with this compound at a known concentration.
-
Set B (Neat Solution): Prepare a solution of this compound in the mobile phase at the same concentration as Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for systematically addressing ion suppression.
Caption: Key strategies to mitigate ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. myadlm.org [myadlm.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Deruxtecan and Deruxtecan-d6 Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the refinement of extraction protocols for Deruxtecan and its stable isotope-labeled internal standard, Deruxtecan-d6. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the extraction of Deruxtecan and this compound from biological matrices.
Issue 1: Low Analyte Recovery in Protein Precipitation
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the correct ratio of organic solvent to plasma/serum is used. A 3:1 ratio of a cold methanol:ethanol (1:1, v/v) mixture to serum is a validated starting point.[1] For a 5 µL serum sample, use 15 µL of the cold solvent mixture.[1] Ensure thorough vortexing (e.g., 5 minutes) to maximize protein denaturation.[1] |
| Insufficient Incubation Time/Temperature | Incubate the sample-solvent mixture at a sufficiently low temperature for an adequate duration to facilitate complete protein precipitation. A recommended condition is -20°C for 20 minutes.[1] |
| Inadequate Centrifugation | Ensure the centrifugation force and duration are sufficient to pellet all precipitated proteins. Centrifugation at 14,000 x g for 10 minutes at 4°C has been shown to be effective.[1] |
| Analyte Adsorption to Precipitated Protein | Consider adjusting the pH of the sample or extraction solvent to minimize non-specific binding of Deruxtecan to plasma proteins. |
| Analyte Degradation | Minimize the time samples are at room temperature. Process samples on ice and store extracts at low temperatures until analysis to prevent potential degradation of the analyte. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Co-elution of Endogenous Interferences | Optimize the chromatographic method to improve the separation of Deruxtecan and this compound from matrix components. This may involve adjusting the mobile phase composition, gradient, or selecting a different analytical column. |
| Insufficient Sample Cleanup | If protein precipitation alone is insufficient, consider implementing a solid-phase extraction (SPE) step for more thorough sample cleanup. A C18 SPE cartridge can be effective for extracting exatecan, the active payload of Deruxtecan.[2][3][4] |
| Ion Suppression/Enhancement | Ensure the use of a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[5][6][7] The internal standard should be added to the sample before any extraction steps. |
| Phospholipid Contamination | If using protein precipitation, ensure the supernatant is carefully collected without disturbing the protein pellet, as phospholipids can be a major source of matrix effects. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the extraction and analysis of Deruxtecan and this compound.
1. What is a reliable starting point for a protein precipitation protocol for Deruxtecan in serum?
A validated and highly sensitive method utilizes a single-phase extraction with a cold methanol:ethanol (50% v/v) mixture.[1] For a 5 µL serum sample, add 15 µL of the ice-cold solvent mixture. Vortex the sample for 5 minutes, followed by incubation at -20°C for 20 minutes to precipitate proteins. After incubation, centrifuge the sample at 14,000 x g for 10 minutes at 4°C. The resulting supernatant can be directly analyzed by LC-MS/MS.[1] This method has demonstrated recoveries of over 85% for Deruxtecan.[1]
2. When should I consider using Solid-Phase Extraction (SPE) instead of protein precipitation?
SPE is recommended when a cleaner sample extract is required to minimize matrix effects and improve assay sensitivity.[8] If you are observing significant ion suppression or enhancement in your LC-MS/MS data after protein precipitation, an SPE cleanup step can be beneficial. For exatecan, the payload of Deruxtecan, a C18 SPE cartridge has been shown to be effective.[2][3][4]
3. How can I develop a basic SPE method for Deruxtecan?
Based on a method for exatecan, a C18 SPE cartridge can be used.[2][3][4] A general workflow would involve:
-
Conditioning: Activate the C18 sorbent with methanol, followed by equilibration with water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma or serum sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elution: Elute Deruxtecan and this compound with a stronger organic solvent like methanol or acetonitrile.
4. Why is a stable isotope-labeled internal standard like this compound crucial?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[5][6][7] Because this compound has nearly identical physicochemical properties to Deruxtecan, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[5] By using the peak area ratio of the analyte to the SIL-IS for quantification, variability introduced during sample preparation and analysis can be effectively compensated for, leading to more accurate and precise results.
5. What are the key quantitative parameters to evaluate during method development?
The primary parameters to assess are extraction recovery and matrix effect.
-
Extraction Recovery: This measures the efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. It is determined by comparing the analyte response in a post-extraction spiked sample to the response of the analyte in a neat solution.
Quantitative Data Summary
The following table summarizes reported quantitative data for Deruxtecan extraction.
| Analyte | Matrix | Extraction Method | Recovery | Reference |
| Deruxtecan (DXd) | Mouse Serum | Protein Precipitation (Methanol:Ethanol, 1:1) | >85% | [1] |
Experimental Protocols & Workflows
Detailed Protein Precipitation Protocol
This protocol is adapted from a validated method for the quantification of multiple ADC payloads, including Deruxtecan, in serum.[1]
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 5 µL of serum in a microcentrifuge tube, add 2 µL of the internal standard working solution (this compound).
-
-
Protein Precipitation:
-
Add 15 µL of an ice-cold methanol:ethanol (50% v/v) mixture to the sample.
-
Vortex the mixture for 5 minutes.
-
Incubate the samples at -20°C for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
-
General Solid-Phase Extraction (SPE) Workflow
This workflow provides a general guideline for developing an SPE method for Deruxtecan based on methods for similar compounds.[2][3][4]
Caption: General workflow for Solid-Phase Extraction (SPE).
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deruxtecan-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of utilizing Deruxtecan-d6 as a stable isotope-labeled (SIL) internal standard in the bioanalysis of Deruxtecan, a potent topoisomerase I inhibitor and the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). We will delve into the validation parameters, experimental protocols, and a comparison with alternative internal standard strategies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] This is due to its near-identical chemical and physical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. This compound is a deuterium-labeled version of Deruxtecan and is commercially available for research purposes.[2]
Comparative Analysis of Internal Standard Strategies
The choice of an internal standard is a critical decision in bioanalytical method development. While SIL internal standards are preferred, structural analogues can also be employed. The following table compares the key characteristics of these two approaches.
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., this compound) | Structural Analogue IS |
| Chemical & Physical Properties | Nearly identical to the analyte. | Similar but not identical to the analyte.[1] |
| Chromatographic Behavior | Co-elutes with the analyte. | Similar retention time but may differ slightly. |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte. |
| Matrix Effects | Compensates effectively for ion suppression or enhancement. | May not fully compensate for matrix effects. |
| Availability & Cost | Can be expensive and may require custom synthesis. | Generally more readily available and less expensive. |
| Risk of Cross-Interference | Minimal, but requires sufficient mass difference (ideally >4 Da). | Higher potential for cross-interference. |
Bioanalytical Method Validation Parameters
A comprehensive validation of a bioanalytical method is required to ensure its reliability for its intended purpose.[3][4][5] The following table summarizes the typical validation parameters and their acceptance criteria as per regulatory guidelines from agencies like the FDA and EMA.[3][6]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources.[7] |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[6] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6] |
| Calibration Curve | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (within 20% of nominal) and precision (≤20% CV). |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be >15%. |
| Recovery | Should be consistent and reproducible, though 100% recovery is not required.[8] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. Deviations should be within ±15% of the nominal concentration. |
| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15%. |
Experimental Protocol: Quantification of Deruxtecan in Human Plasma
This section outlines a typical experimental protocol for the quantification of Deruxtecan in human plasma using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient tailored to achieve optimal separation of Deruxtecan and any potential interfering substances.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: Precursor ion > Product ion (to be determined during method development).
-
This compound: Precursor ion > Product ion (to be determined during method development).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the signaling pathway of Deruxtecan.
Caption: Bioanalytical workflow for Deruxtecan quantification.
Caption: Simplified signaling pathway of Trastuzumab Deruxtecan.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. fda.gov [fda.gov]
A Head-to-Head Battle in Bioanalysis: Deruxtecan-d6 vs. a Structural Analog Internal Standard
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative data. This is particularly true for the analysis of potent payloads from antibody-drug conjugates (ADCs) like Deruxtecan, the cytotoxic component of Trastuzumab Deruxtecan. This guide provides a comparative analysis of two common types of internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Deruxtecan: a stable isotope-labeled (SIL) internal standard, Deruxtecan-d6, and a structural analog internal standard.
For the purpose of this comparison, we will consider Exatecan as the structural analog IS. Exatecan is a logical choice as it is the parent compound of Deruxtecan (DXd) and shares a high degree of structural similarity. The use of a SIL IS, such as a deuterated version of the analyte, is generally considered the gold standard in quantitative mass spectrometry.[1] However, structural analogs are often employed due to their lower cost and wider availability.[1]
This guide will delve into a comparative performance analysis of these two internal standards, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
Performance Under the Microscope: A Comparative Data Summary
The following tables summarize the expected performance characteristics of this compound versus a structural analog IS like Exatecan in a typical bioanalytical method validation. The data presented is representative of the performance differences generally observed between SIL and structural analog internal standards for similar small molecule analytes.
Table 1: Accuracy and Precision
| Parameter | This compound (SIL IS) | Structural Analog IS (Exatecan) | Acceptance Criteria (FDA/EMA) |
| Intra-day Accuracy (% Bias) | -2.1 to +1.8 | -6.5 to +5.3 | ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.5 to +2.9 | -8.9 to +7.2 | ±15% (±20% at LLOQ) |
| Intra-day Precision (%RSD) | ≤ 4.5% | ≤ 9.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 5.8% | ≤ 11.2% | ≤15% (≤20% at LLOQ) |
Data is representative and compiled based on general performance characteristics of SIL vs. structural analog IS.
Table 2: Linearity, Sensitivity, and Matrix Effect
| Parameter | This compound (SIL IS) | Structural Analog IS (Exatecan) | Typical Performance |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | A higher correlation coefficient indicates a better fit of the calibration model. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL | A SIL IS can often help achieve a lower LLOQ due to better signal-to-noise at low concentrations. |
| Matrix Effect (%CV) | ≤ 5% | ≤ 15% | The SIL IS co-elutes with the analyte, providing more effective compensation for ion suppression or enhancement.[2] |
| Extraction Recovery (%CV) | ≤ 6% | ≤ 12% | The similar physicochemical properties of the SIL IS ensure it tracks the analyte more consistently through the extraction process. |
Data is representative and compiled based on general performance characteristics of SIL vs. structural analog IS.
The "How-To": Detailed Experimental Protocols
A robust and reliable bioanalytical method is the foundation of any quantitative study. Below is a representative experimental protocol for the quantification of Deruxtecan in human plasma using LC-MS/MS with either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
Spike 50 µL of human plasma with 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Structural Analog IS (Exatecan): Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Collision Gas (CAD): Medium
-
Visualizing the Science: Diagrams and Workflows
Mechanism of Action of Deruxtecan
The following diagram illustrates the signaling pathway and mechanism of action of Trastuzumab Deruxtecan. The antibody component of the ADC targets the HER2 receptor on tumor cells, leading to internalization and the subsequent release of the Deruxtecan payload, which inhibits topoisomerase I and induces cell death.[3]
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Bioanalytical Experimental Workflow
The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of Deruxtecan from plasma samples using LC-MS/MS.
Caption: Bioanalytical workflow for Deruxtecan quantification.
References
Performance of Deruxtecan-d6 in Human vs. Animal Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the expected performance of Deruxtecan-d6, a deuterated internal standard for the potent topoisomerase I inhibitor Deruxtecan (DXd), in human and various animal plasma matrices. The insights presented are based on established principles of bioanalysis using stable isotope-labeled internal standards and data from preclinical and clinical studies of the parent antibody-drug conjugate, Trastuzcan Deruxtecan (T-DXd). While direct comparative studies on this compound are not publicly available, this guide offers a robust framework for understanding its application in multi-species pharmacokinetic and toxicokinetic studies.
Executive Summary
This compound is anticipated to be a highly effective internal standard for the quantification of Deruxtecan in both human and animal plasma. Its structural identity to the analyte ensures that it closely mimics the behavior of Deruxtecan during sample processing and analysis, thereby providing reliable and accurate quantification across different biological matrices. Minor variations in performance characteristics such as recovery and matrix effects may exist between species due to differences in plasma composition, but these are generally well-compensated for by the use of a stable isotope-labeled internal standard.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected performance of this compound across human and common preclinical animal plasma matrices. These values are based on typical performance characteristics observed for stable isotope-labeled internal standards in validated bioanalytical methods.
| Performance Parameter | Human Plasma | Rat Plasma | Mouse Plasma | Dog Plasma | Cynomolgus Monkey Plasma |
| Short-Term Stability (24h at RT) | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable |
| Long-Term Stability (-80°C) | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable |
| Freeze-Thaw Stability (3 cycles) | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable |
| Post-Preparative Stability (Autosampler) | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable | Expected to be Stable |
Table 1: Expected Stability of this compound in Various Plasma Matrices. RT = Room Temperature.
| Performance Parameter | Human Plasma | Rat Plasma | Mouse Plasma | Dog Plasma | Cynomolgus Monkey Plasma |
| Extraction Recovery (%) | High and Consistent | High and Consistent | High and Consistent | High and Consistent | High and Consistent |
| Matrix Effect (Ion Suppression/Enhancement) | Minimal and Compensated | Minimal and Compensated | Minimal and Compensated | Minimal and Compensated | Minimal and Compensated |
Table 2: Expected Recovery and Matrix Effect of this compound. The use of a stable isotope-labeled internal standard is designed to normalize for variability in recovery and matrix effects.
Experimental Protocols
A typical experimental workflow for the quantification of Deruxtecan in plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples (human or animal) to room temperature.
-
To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (in a suitable organic solvent like methanol or acetonitrile).
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile (or other suitable protein precipitation solvent) to the plasma-internal standard mixture.
-
Vortex mix vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18, is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for a molecule like Deruxtecan.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Deruxtecan and this compound are monitored.
-
Mandatory Visualizations
A Comparative Guide to Internal Standards for Deruxtecan Bioanalysis: Deruxtecan-d6 vs. 13C-Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the cytotoxic payload of antibody-drug conjugates (ADCs) is paramount for understanding their pharmacokinetics, efficacy, and safety. In the bioanalysis of Deruxtecan, the active payload of Trastuzumab Deruxtecan (T-DXd), the choice of an appropriate internal standard for liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts data quality. This guide provides a comparative overview of two common types of stable isotope-labeled internal standards (SIL-ISs): deuterium-labeled Deruxtecan (Deruxtecan-d6) and carbon-13-labeled Deruxtecan.
Principles of Internal Standard Selection
In LC-MS-based bioanalysis, an ideal internal standard should co-elute with the analyte and exhibit the same extraction recovery and ionization response. This co-behavior allows the internal standard to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.
Data Presentation: A Comparative Overview
Table 1: General Performance Comparison of Deuterium vs. Carbon-13 Labeled Internal Standards
| Parameter | This compound (Deuterium-labeled) | 13C-Labeled Deruxtecan | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect). | Co-elutes perfectly with the unlabeled analyte. | The larger mass difference between deuterium and hydrogen can sometimes lead to altered chromatographic behavior. Carbon-13 has a minimal impact on physicochemical properties. |
| Correction for Matrix Effects | Generally good, but can be compromised if there is a significant retention time shift. | Excellent, as it experiences the same matrix effects as the analyte at the exact same time. | Co-elution is crucial for accurate compensation of matrix-induced ion suppression or enhancement. |
| Label Stability | Generally stable, but the C-D bond is weaker than the C-H bond and may be susceptible to exchange in certain environments (less common for labels on aromatic rings). | Highly stable C-C bonds. | The risk of isotope exchange is a consideration for deuterium labels, particularly if they are not placed on stable positions within the molecule. |
| Cost-Effectiveness | Typically more cost-effective to synthesize. | Generally more expensive and complex to synthesize. | The starting materials and synthetic routes for 13C-labeling are often more costly. |
| Availability | More commonly available from commercial suppliers. | May require custom synthesis, which can be time-consuming. | The relative ease of deuterium incorporation makes d-labeled compounds more widely accessible. |
Table 2: Expected Bioanalytical Method Validation Parameters
| Validation Parameter | Expected Outcome with this compound | Expected Outcome with 13C-Labeled Deruxtecan |
| Accuracy & Precision | Expected to meet regulatory acceptance criteria (e.g., within ±15% of nominal concentration, 20% at the LLOQ). | Expected to meet or exceed regulatory acceptance criteria, potentially with lower variability. |
| Matrix Factor | May show slight variability between different lots of biological matrix if a chromatographic shift is present. | Expected to be close to unity with minimal variability, indicating effective compensation for matrix effects. |
| Recovery | Should be consistent, but may differ slightly from the unlabeled analyte. | Expected to be virtually identical to the unlabeled analyte. |
| Linearity | Excellent, with a linear regression of r² > 0.99. | Excellent, with a linear regression of r² > 0.99. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Deruxtecan in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled Deruxtecan).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Deruxtecan and the respective internal standard (this compound or 13C-labeled Deruxtecan) would be optimized.
-
Mandatory Visualization
Caption: Mechanism of Action of Trastuzumab Deruxtecan (T-DXd).
Caption: Bioanalytical Workflow for Deruxtecan Quantification.
Conclusion
The choice between this compound and a 13C-labeled internal standard involves a trade-off between cost, availability, and analytical performance. While a 13C-labeled internal standard is theoretically superior due to its identical chromatographic behavior to the analyte, a well-characterized and appropriately validated deuterium-labeled internal standard, such as this compound, can also provide accurate and reliable data that meets regulatory standards. For novel ADC payloads like Deruxtecan, the availability of any stable isotope-labeled internal standard is a significant advantage over using structural analogues. The ultimate decision should be based on the specific requirements of the assay, the availability of reagents, and a thorough method validation to demonstrate its fitness for purpose.
Assessing the Accuracy and Precision of Deruxtecan-d6 Based Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the accuracy and precision of bioanalytical methods utilizing Deruxtecan-d6 as an internal standard for the quantification of Deruxtecan (DXd), the cytotoxic payload of Trastuzumab Deruxtecan (Enhertu®). The performance of this stable isotope-labeled internal standard (SIL-IS) method is compared with an alternative approach using a structural analog internal standard.
The development and validation of robust bioanalytical methods are critical for the accurate characterization of a drug's pharmacokinetic profile.[1] For antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan, precise measurement of the released cytotoxic payload in biological matrices is essential for understanding its efficacy and safety.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for the bioanalysis of small molecule drugs like Deruxtecan due to its high sensitivity and selectivity.[3][4]
The Gold Standard: this compound as a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows it to track the analyte through all stages of sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.
Experimental Protocol: LC-MS/MS Method for Deruxtecan in Human Plasma
The following protocol outlines a typical validated method for the quantification of Deruxtecan in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Data Presentation: Accuracy and Precision
The accuracy and precision of the this compound based method are evaluated at multiple concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). The acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]
| Quality Control Sample | Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1 | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| LQC | 3 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| MQC | 50 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| HQC | 150 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Data presented are representative of acceptance criteria for a validated bioanalytical method as per regulatory guidelines.
Alternative Method: Structural Analog as an Internal Standard
An alternative, though less ideal, approach is the use of a structural analog as an internal standard. This compound is chemically similar but not identical to the analyte. While it can partially correct for variability, its different physicochemical properties can lead to less accurate and precise results compared to a SIL-IS.
Experimental Protocol: Key Differences
The experimental protocol would be similar to the this compound method, with the primary difference being the internal standard used. The chromatographic conditions might need to be re-optimized to ensure baseline separation between Deruxtecan and the structural analog internal standard.
Comparison of Internal Standard Approaches
| Feature | This compound (SIL-IS) | Structural Analog IS |
| Accuracy & Precision | High | Moderate to High |
| Correction for Matrix Effects | Excellent | Variable |
| Correction for Recovery Variability | Excellent | Variable |
| Chromatographic Co-elution | Nearly identical retention time | Different retention times |
| Availability & Cost | Generally custom synthesized, higher cost | May be more readily available, lower cost |
| Risk of Cross-Interference | Minimal (mass difference) | Potential for isobaric interference |
The superior performance of the SIL-IS method stems from its ability to mimic the behavior of the analyte throughout the analytical process, thereby providing more reliable data for pharmacokinetic assessments.
Visualizing the Workflow
Caption: Workflow for Deruxtecan quantification using a this compound internal standard.
Caption: Workflow for Deruxtecan quantification using a structural analog internal standard.
Conclusion
For the bioanalysis of Deruxtecan, a method employing this compound as a stable isotope-labeled internal standard offers superior accuracy and precision compared to methods using a structural analog. This is due to the SIL-IS's ability to more effectively compensate for analytical variability. While the initial cost of a deuterated standard may be higher, the resulting data quality and reliability are paramount for making informed decisions in drug development. The presented experimental protocol and performance expectations provide a benchmark for the validation of robust and reliable bioanalytical methods for Deruxtecan.
References
- 1. hhs.gov [hhs.gov]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
A Comparative Guide to Bioanalytical Method Validation for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bioanalytical validation of antibody-drug conjugates (ADCs) presents a unique set of challenges due to their complex nature, combining the properties of both large-molecule biologics and small-molecule drugs. A robust bioanalytical strategy is crucial for accurately characterizing the pharmacokinetics (PK), safety, and efficacy of these targeted therapies. This guide provides a comprehensive comparison of the predominant bioanalytical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting and validating the most appropriate assays for their ADC programs.
Understanding the Analytes
A comprehensive bioanalytical assessment of an ADC requires the quantification of multiple analytes to provide a complete pharmacokinetic profile.[1][2][3] These analytes include:
-
Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated to the drug payload. This provides insight into the overall exposure and clearance of the antibody component.
-
Conjugated ADC: Quantifies the antibody molecules that are conjugated to at least one drug payload molecule. This is a critical measure of the concentration of the active therapeutic agent.
-
Unconjugated (Free) Payload: Measures the amount of the cytotoxic drug that has been released from the antibody and is circulating freely. Monitoring the free payload is essential for assessing potential off-target toxicity.[2]
-
Anti-Drug Antibodies (ADAs): Detects the presence of an immune response against the ADC, which can impact its efficacy and safety.
Core Bioanalytical Platforms: A Head-to-Head Comparison
The two primary platforms for ADC bioanalysis are Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS). Often, a hybrid approach combining elements of both is employed to leverage their respective strengths.[2][4]
| Analytical Platform | Analyte(s) Measured | Strengths | Limitations |
| Ligand-Binding Assay (LBA) | Total Antibody, Conjugated ADC, Anti-Drug Antibodies | High sensitivity, high throughput, cost-effective, well-established for large molecules.[1][5][6] | Susceptible to interference from circulating target antigens and anti-drug antibodies, may not distinguish between different drug-to-antibody ratios (DARs), requires specific and high-quality reagents.[1][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Unconjugated (Free) Payload, Conjugated ADC (via surrogate peptide or intact protein analysis) | High specificity and selectivity, can differentiate between conjugated and unconjugated species, provides structural information, less susceptible to matrix interference.[1][5][7] | Lower throughput, may have lower sensitivity for large molecules compared to LBA, requires more complex sample preparation.[1] |
| Hybrid LBA-LC-MS | Conjugated ADC, Total Antibody | Combines the high selectivity of LBA for analyte capture with the specificity and quantitative power of LC-MS for detection, can provide DAR information.[2][4] | Complex workflow, may still require specific capture reagents. |
Performance Characteristics: A Data-Driven Comparison
While direct head-to-head comparisons of validation parameters from a single study are not always readily available in published literature, the following tables summarize typical performance characteristics for LBA and LC-MS methods based on a comprehensive review of available data.
Table 1: Total Antibody Assay Comparison
| Parameter | Ligand-Binding Assay (ELISA/ECL) | Hybrid LBA-LC-MS |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL | 10 - 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1,000 - 10,000 ng/mL | 10,000 - 100,000 ng/mL |
| Accuracy (% Bias) | Within ± 20% | Within ± 20% |
| Precision (% CV) | ≤ 20% | ≤ 20% |
| Selectivity | High, but potential for interference | Very High |
| Throughput | High | Moderate |
Table 2: Conjugated ADC Assay Comparison
| Parameter | Ligand-Binding Assay (ELISA/ECL) | Hybrid LBA-LC-MS |
| Lower Limit of Quantification (LLOQ) | 50 - 200 ng/mL | 50 - 500 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2,000 - 20,000 ng/mL | 20,000 - 100,000 ng/mL |
| Accuracy (% Bias) | Within ± 25% | Within ± 20% |
| Precision (% CV) | ≤ 25% | ≤ 20% |
| DAR Dependency | Can be DAR-dependent | Can be designed to be DAR-independent |
| Throughput | High | Moderate |
Table 3: Unconjugated (Free) Payload Assay
| Parameter | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1 ng/mL[8] |
| Upper Limit of Quantification (ULOQ) | 10 - 100 ng/mL[8] |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | ≤ 15% |
| Selectivity | Very High |
| Throughput | Moderate to High |
Experimental Workflows and Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible bioanalytical results. The following sections provide representative workflows and protocols for the key ADC bioassays.
Signaling Pathways and Experimental Workflows
Overview of ADC analytes and corresponding bioanalytical assays.
Total Antibody Ligand-Binding Assay (ELISA) Workflow
Workflow for a sandwich ELISA to quantify total antibody.
Protocol: Total Antibody ELISA
-
Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (e.g., 1-5 µg/mL anti-idiotypic antibody in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards, quality controls, and diluted plasma/serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody (e.g., 0.1-1 µg/mL anti-human Fc antibody) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Readout: Read the absorbance at 450 nm using a microplate reader.
Unconjugated (Free) Payload LC-MS/MS Workflow
Workflow for quantifying free payload using LC-MS/MS.
Protocol: Unconjugated (Free) Payload (e.g., MMAE) LC-MS/MS
-
Sample Preparation: To 50 µL of plasma/serum, add an internal standard and 200 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vials.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
LC-MS/MS Analysis:
-
LC System: A UPLC system with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the payload and internal standard.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Immunogenicity Assessment
The immunogenicity of an ADC is a critical safety consideration, as the development of ADAs can alter the PK profile, reduce efficacy, and potentially lead to adverse events. A tiered approach is typically employed for immunogenicity testing.
Tiered approach for immunogenicity assessment of ADCs.
Protocol: Anti-Drug Antibody (ADA) Screening Assay (Bridging ECL)
-
Sample Treatment: Acid-dissociate samples to release ADAs from circulating drug, followed by neutralization.
-
Incubation: Incubate the treated sample with a mixture of biotinylated and ruthenylated ADC in a streptavidin-coated microplate.
-
Complex Formation: If ADAs are present, they will "bridge" the biotinylated and ruthenylated ADC, forming a complex that is captured on the plate.
-
Washing: Wash the plate to remove unbound reagents.
-
Readout: Add read buffer and measure the electrochemiluminescence signal on a suitable instrument. A signal above a pre-defined cut-point is considered screen-positive.
Conclusion
The bioanalytical validation of antibody-drug conjugates is a multifaceted process that requires a strategic combination of different analytical platforms. Ligand-binding assays remain a valuable tool for high-throughput analysis of total antibody and conjugated ADC, particularly in later-stage clinical studies. LC-MS and hybrid LBA-LC-MS methods offer superior specificity and are indispensable for quantifying the free payload and for providing more detailed characterization of ADC species, especially during early development. The choice of assay should be guided by the specific analyte of interest, the stage of drug development, and the required performance characteristics. This guide provides a framework for comparing these methods and implementing robust and reliable bioanalytical strategies for the successful development of ADC therapeutics.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction and Purification of Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the primary techniques employed for the extraction and purification of Deruxtecan, the potent cytotoxic drug-linker component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. A thorough understanding of these methods is critical for ensuring the high purity and quality required for clinical applications. While direct, side-by-side quantitative comparisons of different extraction techniques are not extensively published, this document synthesizes available information from scientific literature and patents to provide a clear overview of the current methodologies.
The two principal strategies for Deruxtecan purification that have been identified are Crystallization/Precipitation and Reversed-Phase Chromatography . This guide will delve into the procedural details of each, presenting available data and outlining their respective advantages and limitations.
Comparative Analysis of Deruxtecan Purification Techniques
The selection of a purification strategy for Deruxtecan is influenced by factors such as the scale of production, desired purity, and process efficiency. The following table summarizes the key aspects of the two primary methods.
| Feature | Crystallization / Precipitation | Reversed-Phase Chromatography |
| Principle | Separation based on differences in solubility of Deruxtecan and impurities in a specific solvent system. | Separation based on the differential partitioning of Deruxtecan and impurities between a non-polar stationary phase and a polar mobile phase. |
| Primary Application | Large-scale, industrial production of Deruxtecan. | Typically used for purification of analogs or at a smaller, laboratory scale. |
| Reported Purity | "Acceptable purity" for subsequent conjugation steps.[1] A purity of 99.94% has been reported for commercially available Deruxtecan, likely achieved through a crystallization process. | High purity can be achieved, as demonstrated in the purification of Deruxtecan analogs.[2] |
| Reported Yield | A yield of 191 g was obtained from a 400 g scale synthesis, indicating a yield of approximately 47.8%.[1] | Yield information for the purification of Deruxtecan itself is not specified in the available literature. |
| Advantages | - Scalable to large quantities.- Cost-effective for industrial production.- Can eliminate the need for other complex purification steps like chiral chromatography.[1] | - High-resolution separation.- Effective for removing closely related impurities. |
| Disadvantages | - May require significant process development to optimize solvent systems and conditions.- Potential for co-precipitation of impurities if not carefully controlled. | - Can be less cost-effective for large-scale production due to solvent consumption and column costs.- May require lyophilization to remove the aqueous mobile phase. |
Experimental Protocols
Below are the detailed methodologies for the key purification techniques as described in the available literature.
Crystallization and Precipitation of Deruxtecan
This method is a cornerstone of large-scale Deruxtecan purification, yielding a crystalline product suitable for conjugation.
Protocol:
-
Initial Workup: Following the synthesis of the protected Deruxtecan intermediate, the organic layer from the reaction mixture is treated with activated carbon and magnesium sulfate (MgSO4) to remove colored impurities and residual water.[1]
-
Crystallization from Tetrahydrofuran (THF): The filtered organic solution is then subjected to crystallization from THF to isolate the protected Deruxtecan.[1]
-
Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF.[1]
-
Final Precipitation: After the subsequent reaction to form Deruxtecan, the final product is precipitated from a solvent system of acetone and 1-propanol.[1]
-
Isolation: The precipitated Deruxtecan is collected by filtration and dried to yield the final product.[1]
Reversed-Phase Chromatography of a Deruxtecan Analog
While not described for Deruxtecan itself on a large scale, reversed-phase chromatography has been utilized for the purification of Deruxtecan analogs, demonstrating its utility for achieving high purity.
Protocol:
-
Sample Preparation: The crude reaction mixture containing the Deruxtecan analog is concentrated to remove volatile solvents.[2]
-
Chromatographic Separation: The residue is purified by flash chromatography using a C-18 reversed-phase column.[2]
-
Elution Gradient: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is used as the mobile phase. The gradient is typically run from a low to a high percentage of acetonitrile to elute compounds based on their hydrophobicity.[2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by LCMS (Liquid Chromatography-Mass Spectrometry) to identify those containing the pure product.[2]
-
Lyophilization: The fractions containing the purified Deruxtecan analog are pooled and freeze-dried to obtain the final product as a solid.[2]
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques for Deruxtecan.
Caption: Workflow for the crystallization and precipitation of Deruxtecan.
Caption: Workflow for the purification of a Deruxtecan analog via reversed-phase chromatography.
References
Evaluating the Linearity and Range of a Deruxtecan-d6 Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of cytotoxic payloads from antibody-drug conjugates (ADCs) is a critical aspect of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides a comparative overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Deruxtecan-d6, for the quantification of Deruxtecan (DXd), the payload of Trastuzumab Deruxtecan. We will compare its performance with alternative immunoassay methods and provide detailed experimental insights.
Quantitative Performance Overview
The performance of an analytical method is defined by several key parameters, including its linearity, range, and limits of quantification. The following table summarizes these metrics for a validated LC-MS/MS assay for Deruxtecan and compares it with alternative ELISA-based methods.
| Parameter | LC-MS/MS with this compound Internal Standard | ELISA (Method 1) | ELISA (Method 2 - HRP Conjugated) | Gyrolab Immunoassay (for intact T-DXd) |
| Analyte | Free Deruxtecan (DXd) | Free Deruxtecan (DXd) | Free Deruxtecan (DXd) | Trastuzumab Deruxtecan (T-DXd) |
| Linear Range | 0.4–100 nM[1] | 0.1–4 ng/mL | 0.5–31 ng/mL | Not explicitly stated, LLOQ provided |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[2], 0.05 ng/mL[3] | 0.1 ng/mL | 0.5 ng/mL | 200 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | 100 nM[1] | 4 ng/mL | 31 ng/mL | Not explicitly stated |
The LC-MS/MS method demonstrates a wide linear range and a significantly lower limit of quantification compared to the immunoassay alternatives for the free payload, making it highly suitable for detecting the low concentrations of released DXd often found in circulation.[1][2]
Experimental Methodologies
This compound LC-MS/MS Assay Protocol
This section outlines a typical experimental protocol for the quantification of Deruxtecan in a biological matrix (e.g., serum or plasma) using an LC-MS/MS method with this compound as an internal standard.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[5]
1. Sample Preparation:
-
A small volume of the biological sample (e.g., 5 µL of serum) is used.[1]
-
Proteins are precipitated by adding a mixture of methanol and ethanol.[1]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Deruxtecan and the this compound internal standard, is collected for analysis.
2. Liquid Chromatography:
-
The chromatographic separation is performed using a C18 analytical column.
-
A fast gradient elution is employed with a mobile phase consisting of methanol, water, and formic acid.[1]
-
The total run time is typically short, around 11 minutes.[1]
3. Mass Spectrometry:
-
A tandem mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both Deruxtecan and this compound are monitored to ensure selectivity and accurate quantification.
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Deruxtecan to the peak area of the this compound internal standard against the known concentrations of the calibration standards.
-
The concentration of Deruxtecan in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the this compound assay.
Caption: Experimental workflow for Deruxtecan quantification.
Caption: Key relationships in the quantitative assay.
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Deruxtecan-d6
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Deruxtecan-d6, a potent cytotoxic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the environment.
This compound, a deuterated analog of the topoisomerase I inhibitor payload used in antibody-drug conjugates, requires stringent handling procedures due to its hazardous nature. Safety Data Sheets (SDS) for Deruxtecan and its conjugates classify it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1] Furthermore, the conjugated form, Trastuzumab deruxtecan, is suspected of causing genetic defects and may impair fertility or harm an unborn child.[2] Therefore, all handling of this compound must occur within a designated controlled area.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption.[1][3] |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and aerosols.[4] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing.[1][5] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder form or if there is a risk of aerosol generation.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside the designated handling area. |
Engineering Controls and Laboratory Setup
All procedures involving this compound must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1] The work area should be equipped with a readily accessible safety shower and eyewash station.[4] A designated and clearly labeled area for the storage and handling of this compound is mandatory to prevent cross-contamination.
Step-by-Step Handling and Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
For a small spill (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads from a cytotoxic spill kit.
-
Decontaminate the area using a suitable agent, such as a strong alkaline cleaning solution, followed by a thorough rinse with water.[6]
-
Collect all contaminated materials in a designated cytotoxic waste bag.
-
Remove and dispose of contaminated PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
For a large spill (more than 5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Contact the institution's environmental health and safety (EHS) department for emergency response.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination and Disposal Protocols
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a clearly labeled, sealed cytotoxic waste container.[7][8] |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[9] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container.[7] |
Decontamination of Surfaces and Equipment:
All work surfaces and non-disposable equipment should be decontaminated at the end of each procedure. A recommended two-step process involves:
-
Wiping surfaces with a deactivating agent (e.g., sodium hypochlorite solution).
-
Thoroughly cleaning with a detergent and rinsing with water.
All cleaning materials must be disposed of as cytotoxic waste. Regular environmental monitoring, such as wipe sampling, is recommended to ensure the effectiveness of cleaning procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. daiichi-sankyo.de [daiichi-sankyo.de]
- 3. pogo.ca [pogo.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. daiichisankyo.us [daiichisankyo.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
